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Foundational

methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate chemical structure and properties

An In-Depth Technical Guide to Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate This guide provides a comprehensive technical overview of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, a heterocyclic compound of s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

This guide provides a comprehensive technical overview of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, grounding our discussion in established chemical principles and relevant literature.

Compound Identification and Structural Elucidation

Chemical Identity:

  • Systematic Name: Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

  • Common Synonym: Methyl 7-nitroindoline-5-carboxylate

  • CAS Number: 2167266-06-8[1][2][3]

  • Molecular Formula: C₁₀H₁₀N₂O₄

  • Molecular Weight: 222.20 g/mol

Structural Framework:

The core of this molecule is a 2,3-dihydro-1H-indole, commonly known as an indoline ring system. This bicyclic structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. Key substitutions on this scaffold define its identity and reactivity:

  • A nitro group (-NO₂) at the 7-position of the benzene ring. This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic system.

  • A methyl carboxylate (-COOCH₃) group at the 5-position . This ester functionality serves as a versatile handle for further synthetic modifications.

The "2,3-dihydro" designation indicates that the C2-C3 bond in the pyrrole ring is saturated, distinguishing it from the aromatic indole parent structure.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties based on the constituent functional groups and related known compounds. These properties are crucial for designing experimental conditions, including reaction setups, purification strategies, and formulation development.

PropertyPredicted/Inferred ValueRationale & Key Considerations
Appearance Yellowish to brown solidThe nitroaromatic group typically imparts color to organic compounds.
Melting Point Not experimentally determined. Likely >150 °C.Aromatic compounds with polar functional groups like nitro and ester groups tend to have relatively high melting points due to strong intermolecular interactions.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents and water.The ester and nitro groups increase polarity, favoring solubility in polar organic media.
¹H NMR Predicted Chemical Shifts (ppm): - Aromatic protons (C4-H, C6-H): ~7.5-8.5 ppm - Methylene protons (C2-H₂, C3-H₂): ~3.0-4.0 ppm - Methyl ester protons (-OCH₃): ~3.9 ppm - Amine proton (N-H): Broad singlet, ~5-7 ppmThe electron-withdrawing nitro group will deshield adjacent aromatic protons, shifting them downfield. The dihydro-indole methylene protons will appear as aliphatic signals.
¹³C NMR Predicted Chemical Shifts (ppm): - Carbonyl carbon (C=O): ~165-170 ppm - Aromatic carbons: ~110-150 ppm - Methylene carbons (C2, C3): ~30-50 ppm - Methyl ester carbon (-OCH₃): ~52 ppmThe positions of the aromatic carbons will be significantly influenced by the electronic effects of the nitro and ester substituents.
IR Spectroscopy Characteristic Peaks (cm⁻¹): - N-H stretch: ~3300-3400 cm⁻¹ - C=O stretch (ester): ~1700-1720 cm⁻¹ - Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹ - Symmetric NO₂ stretch: ~1340-1360 cm⁻¹These peaks are diagnostic for the key functional groups present in the molecule.
Mass Spectrometry Expected Molecular Ion Peak (M⁺): m/z = 222.06High-resolution mass spectrometry should confirm the elemental composition C₁₀H₁₀N₂O₄.

Synthesis and Reaction Chemistry

The synthesis of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate can be approached through a logical, multi-step sequence. A highly plausible route involves the nitration of a readily available indoline precursor followed by esterification, or the catalytic reduction of the corresponding nitroindole.

Proposed Synthetic Pathway: From Methyl Indole-5-carboxylate

This pathway is advantageous as it begins with a commercially available starting material and involves well-established reaction classes.

Synthesis_Workflow A Methyl 1H-indole-5-carboxylate B Methyl 7-nitro-1H-indole-5-carboxylate A->B  Nitration (e.g., HNO₃, H₂SO₄) C Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate B->C  Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Nitration of Methyl 1H-indole-5-carboxylate

  • Causality: The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. Nitration, using a mixture of nitric and sulfuric acid, introduces a nitro group onto the ring. While nitration can occur at multiple positions, the 7-position is a potential site, although regioselectivity can be challenging and may require specific reaction conditions or protecting group strategies to favor the desired isomer.[4] The presence of the electron-withdrawing ester at position 5 will direct nitration to other positions on the benzene ring.

  • Experimental Protocol:

    • Cool a solution of methyl 1H-indole-5-carboxylate in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

    • Stir the reaction mixture at low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product, which may be a mixture of isomers, by column chromatography or recrystallization to isolate the desired methyl 7-nitro-1H-indole-5-carboxylate.

Step 2: Catalytic Hydrogenation of the Indole Ring

  • Causality: The double bond within the pyrrole ring of the indole can be selectively reduced to form the indoline scaffold. Catalytic hydrogenation is a standard and effective method for this transformation.[5][6] Importantly, conditions must be chosen carefully to avoid the simultaneous reduction of the nitro group. Catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on alumina can be effective for this purpose under controlled hydrogen pressure and temperature. Alternatively, a more aggressive reduction using Palladium on carbon (Pd/C) under higher pressure and/or with additives can reduce both the indole double bond and the nitro group, which would lead to the corresponding aminoindoline.[7][8]

  • Experimental Protocol (for selective indole reduction):

    • In a high-pressure hydrogenation vessel (Parr apparatus), charge a solution of methyl 7-nitro-1H-indole-5-carboxylate in a suitable solvent (e.g., methanol, acetic acid, or ethyl acetate).

    • Add a catalytic amount of Platinum(IV) oxide (PtO₂) or another suitable catalyst.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

    • Purify the product by column chromatography or recrystallization as needed.

Applications in Research and Drug Development

The methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate scaffold is a valuable building block in medicinal chemistry due to its unique combination of functional groups and its privileged indoline core.

Key Roles:

  • Synthetic Intermediate: The true value of this compound lies in its potential as an intermediate. The nitro group can be reduced to an amine, which can then be derivatized to form amides, sulfonamides, or ureas. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing another point for diversification.

  • Scaffold for Bioactive Molecules: The 7-nitroindoline moiety itself has been explored for various biological activities. The photolytic properties of N-acyl-7-nitroindolines make them useful as photocleavable protecting groups or "caged" compounds for the light-induced release of bioactive molecules.[9][10][11]

  • Probes for Chemical Biology: Derivatives can be synthesized to act as probes to study biological pathways or as ligands for specific protein targets. The indoline structure is a common motif in compounds targeting the central nervous system and in kinase inhibitors.

Applications A Methyl 7-nitro-2,3-dihydro- 1H-indole-5-carboxylate B Reduction of Nitro Group (-> 7-Aminoindoline) A->B C Hydrolysis/Amidation of Ester (-> Carboxylic Acid/Amide) A->C D N-Acylation/Alkylation (at Indoline Nitrogen) A->D E Diverse Library of Bioactive Compounds B->E C->E D->E

Caption: Synthetic utility of the target compound.

Safety and Handling

As a nitroaromatic compound, methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Waste should be handled as hazardous chemical waste.

This guide provides a foundational understanding of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. Its versatile structure and functional groups make it a compound of considerable interest for the synthesis of novel molecules with potential therapeutic applications. Further experimental work is needed to fully characterize its properties and explore its synthetic potential.

References

  • J-GLOBAL. NITRATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES: SYNTHESIS OF NITRO- AND AMINOINDOLE DERIVATIVES. Available at: [Link]

  • Castillo, H. P., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8888-8899. Available at: [Link]

  • Akter, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1354366. Available at: [Link]

  • Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP. Available at: [Link]

  • NextSDS. methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate. Available at: [Link]

  • Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Topics in Current Chemistry, 342, 1-38. Available at: [Link]

  • Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavable Crosslinkers, And For Solid Phase Peptide SynThesis. ScholarWorks@UTEP. Available at: [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]

  • Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Stolar, T., & Užarević, K. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3192. Available at: [Link]

  • TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts. Available at: [Link]

  • de Vries, J. G., & Pidko, E. A. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(5), 2575-2593. Available at: [Link]

  • Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Executive Summary Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8) represents a highly functionalized, privileged indoline scaffold. Indoline derivatives bearing electron-withdrawing groups (EWGs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8) represents a highly functionalized, privileged indoline scaffold. Indoline derivatives bearing electron-withdrawing groups (EWGs) at the 5- and 7-positions are critical building blocks in the synthesis of pharmaceuticals, kinase inhibitors, and photocleavable "caged" compounds[1]. The introduction of the 7-nitro group fundamentally alters the electronic landscape of the indoline core, creating a highly polarized "push-pull" system with the N1 amine.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic profile of this molecule. As an application scientist, I have structured this whitepaper to detail the physical causality behind the observed chemical shifts and to outline a self-validating experimental protocol that ensures high-fidelity data acquisition.

Structural & Electronic Framework: The Causality of Chemical Shifts

To accurately interpret the NMR spectrum of this molecule, one must first map its electronic topology. The indoline core consists of a rigid, fused bicyclic system where the nitrogen lone pair is partially delocalized into the aromatic ring.

  • The Push-Pull Dynamic : The secondary amine at N1 acts as a resonance donor (+M effect). Conversely, the methyl ester at C5 and the nitro group at C7 act as strong resonance and inductive acceptors (-M, -I effects). This creates a highly polarized aromatic ring that dramatically impacts local magnetic shielding [2].

  • Ortho-Deshielding Effect : The 7-nitro group exerts a profound deshielding effect on the adjacent C6 proton. The strong electron withdrawal strips electron density from the ortho position, shifting the C6-H resonance significantly downfield (typically >8.4 ppm) [2].

  • Intramolecular Hydrogen Bonding : The spatial proximity of the N1-H to the oxygen atoms of the 7-nitro group facilitates intramolecular hydrogen bonding. This restricts the rotation of the nitro group, locking it in a coplanar conformation with the aromatic ring. This conformation maximizes the nitro group's deshielding cone and further shifts the N-H proton downfield compared to unsubstituted indolines [3].

ElectronicEffects Donor N1 Secondary Amine (+M Electron Donor) Core Indoline Core (Aromatic System) Donor->Core Electron Density EWG2 C7 Nitro Group (-M, -I Acceptor) Donor->EWG2 Intramolecular H-Bond EWG1 C5 Carboxylate (-M, -I Acceptor) Core->EWG1 Pull Core->EWG2 Pull H6 C6 Proton (Strongly Deshielded) EWG2->H6 Ortho Deshielding

Fig 1. Push-pull electronic network of the 7-nitroindoline-5-carboxylate scaffold.

Self-Validating NMR Acquisition Protocol

Data is only as reliable as the protocol used to acquire it. The following step-by-step methodology ensures high-fidelity, quantitative NMR data by mitigating common artifacts such as incomplete relaxation or poor shimming. Every step is designed to be self-validating.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision) : Dissolve precisely 15.0 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: A concentration of ~25 mg/mL provides an optimal signal-to-noise ratio (SNR) for 13C acquisition without causing viscosity-induced line broadening.

  • Temperature Equilibration : Insert the sample into the probe and allow 5 minutes for thermal equilibration at 298 K.

    • Causality: Temperature gradients cause convection currents within the NMR tube, which degrade line shape and compromise the accuracy of J -coupling measurements.

  • Locking, Tuning, and Shimming : Lock onto the CDCl3​ deuterium signal. Perform automated tuning and matching (ATM) for both 1H and 13C channels. Execute gradient shimming (Z1-Z5) until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • Pulse Sequence Optimization (The Self-Validation Step) :

    • For 1H NMR: Use a standard 30° pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. 16 scans are sufficient.

    • For 13C NMR: Use a proton-decoupled sequence (zgpg30). Critically, set the D1 to 5.0 seconds.

    • Causality: The quaternary carbons (C3a, C5, C7, C7a, and the carbonyl) lack attached protons, resulting in long T1​ relaxation times. A short D1 would artificially suppress these peaks, invalidating quantitative integration [3].

  • Processing : Apply a 0.3 Hz exponential line-broadening factor to the 13C FID prior to Fourier Transform to enhance SNR. Phase manually and reference TMS to exactly 0.00 ppm.

Workflow N1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) N2 Locking & Shimming (Optimize Z, Z2, Z3 gradients) N1->N2 N3 Pulse Sequence Optimization (D1 = 5s for quaternary carbons) N2->N3 N4 Data Acquisition (1H: 16 scans, 13C: 1024 scans) N3->N4 N5 FT, Phasing & Integration (Self-validation via TMS) N4->N5

Fig 2. Self-validating NMR acquisition workflow ensuring quantitative reliability.

Spectral Data Presentation

The following tables summarize the predictive assignments for the molecule, synthesized from established literature baselines of indoline-5-carboxylates and 7-nitroindolines [1][2].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationElucidation / Causality
N-H 8.25br s-1HStrongly deshielded due to intramolecular H-bonding with the 7- NO2​ group.
C6-H 8.55d1.81HAromatic proton ortho to the nitro group; experiences maximum -I/-M deshielding. Meta-coupled to C4-H.
C4-H 7.75d1.81HAromatic proton ortho to the ester group. Meta-coupled to C6-H.
O-CH 3​ 3.90s-3HMethoxy protons of the C5 ester.
C2-H 2​ 3.95t8.52HAliphatic protons adjacent to the electronegative N1 atom.
C3-H 2​ 3.25t8.52HBenzylic aliphatic protons.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeElucidation / Causality
C=O 165.8QuaternaryEster carbonyl carbon.
C7a 148.2QuaternaryAromatic carbon attached to N1. Deshielded by nitrogen electronegativity.
C3a 135.5QuaternaryBridgehead aromatic carbon.
C7 131.5QuaternaryAromatic carbon attached to the nitro group.
C4 128.4CHAromatic carbon.
C6 126.2CHAromatic carbon, shielded relative to C4 due to resonance effects.
C5 118.5QuaternaryAromatic carbon attached to the ester group.
O-CH 3​ 52.4CH 3​ Methoxy carbon.
C2 47.8CH 2​ Aliphatic carbon adjacent to nitrogen.
C3 28.2CH 2​ Benzylic aliphatic carbon.

Mechanistic Insights into the Spin-Spin Coupling Network

The coupling network of this molecule is highly diagnostic and serves as a built-in validation mechanism for structural confirmation.

  • The Aliphatic A2​X2​ System : The C2 and C3 protons form a classic first-order A2​X2​ (or strictly speaking, AA′XX′ ) spin system. Because the indoline ring is a five-membered ring, it adopts an envelope conformation. However, rapid interconversion at room temperature averages the axial and equatorial couplings, resulting in two distinct, well-resolved triplets with a characteristic coupling constant of J≈8.5 Hz [1].

  • The Aromatic Meta-Coupling : The substitution pattern on the aromatic ring leaves only two protons at C4 and C6. Because they are separated by four bonds (W-coupling pathway), they exhibit a small but distinct meta-coupling constant of J≈1.5−2.0 Hz . The complete absence of ortho-coupling ( J≈8 Hz ) immediately validates that the 5- and 7-positions are fully substituted, confirming the regiochemistry of the molecule [3].

References

  • Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen Source. RSC Advances. Available at:[Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at:[Link]

  • Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease. MDPI Molecules. Available at:[Link]

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate: A Technical Guide

Executive Summary & Strategic Significance In modern drug discovery, the indoline (2,3-dihydro-1H-indole) core serves as a highly valuable, conformationally restricted bioisostere for anilines and benzylamines. Methyl 7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

In modern drug discovery, the indoline (2,3-dihydro-1H-indole) core serves as a highly valuable, conformationally restricted bioisostere for anilines and benzylamines. Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8)[1] is a uniquely functionalized building block that offers three orthogonal vectors for structural diversification: a secondary amine at N1, a nitro group at C7, and a methyl ester at C5.

This whitepaper provides an in-depth analysis of the physicochemical properties of this scaffold and outlines field-validated, self-verifying experimental protocols for its chemoselective manipulation.

Structural and Physicochemical Profiling

Understanding the intrinsic properties of a scaffold is critical before integrating it into a synthetic pipeline. The presence of strong electron-withdrawing groups (nitro and ester) on the indoline ring profoundly alters its electronic distribution and reactivity.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 2167266-06-8[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H10N2O4Defines the stoichiometric mass for reaction planning.
Molecular Weight 222.20 g/mol Low MW allows for extensive downstream coupling without exceeding Lipinski limits[2].
Topological Polar Surface Area ~84.1 ŲFalls within the optimal <140 Ų range for passive membrane permeability[3].
Hydrogen Bond Donors 1 (N-H)Favorable for oral bioavailability (Lipinski limit ≤ 5)[2].
Hydrogen Bond Acceptors 5 (O, N)Favorable for oral bioavailability (Lipinski limit ≤ 10)[2].
Predicted LogP 1.8 – 2.1Optimal lipophilicity for balancing aqueous solubility and lipid permeability.
Electronic Causality and Reactivity Insights

The N1 secondary amine is flanked by the C7-nitro group (ortho) and the C5-ester (para). Through resonance and inductive effects, these electron-withdrawing groups drastically deplete the electron density of the nitrogen lone pair.

  • Insight: This renders the N1 amine exceptionally non-nucleophilic. Standard alkylation conditions (e.g., alkyl halides with mild carbonate bases) will likely fail. Stronger bases, such as Sodium Hydride (NaH) or KHMDS, are required to fully deprotonate the amine prior to electrophilic attack.

Orthogonal Diversification Strategy

The true value of this scaffold lies in the orthogonal reactivity of its functional groups, allowing chemists to selectively modify one position without affecting the others.

Diversification Core Methyl 7-nitroindoline-5-carboxylate (Tri-orthogonal Scaffold) N1 N1 Secondary Amine Core->N1 C7 C7 Nitro Group Core->C7 C5 C5 Methyl Ester Core->C5 N1_Rx Alkylation / Acylation (Requires strong base) N1->N1_Rx C7_Rx Reduction to Aniline (Fe/NH4Cl) C7->C7_Rx C5_Rx Saponification to Acid (LiOH/H2O) C5->C5_Rx

Fig 1. Orthogonal diversification vectors of the indoline scaffold.

Experimental Workflows & Protocols

Workflow 1: Chemoselective Reduction of the C7-Nitro Group

Objective: Convert the C7-nitro group to an aniline derivative for subsequent cross-coupling or amide bond formation.

Field-Proven Insight: While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, indolines are highly susceptible to unwanted oxidative aromatization (dehydrogenation) to indoles under palladium or copper catalysis[4],[5]. To preserve the sp³ hybridized carbons of the indoline core, a Béchamp-type reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is strongly recommended[6],[7].

Step-by-Step Protocol (Self-Validating System):

  • Preparation: In a round-bottom flask, dissolve Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq) in a 4:1 mixture of Ethanol and H₂O.

  • Activation: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

    • Causality: NH₄Cl provides a mildly acidic, buffered environment that activates the iron surface for electron transfer without protonating the resulting aniline, ensuring the reaction remains chemoselective and avoids over-reduction[6].

  • Execution: Heat the suspension to 80°C for 2-4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the distinct yellow nitro starting material and the emergence of a highly fluorescent (under 254 nm UV) amino-indoline spot indicates successful conversion.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Wash the pad thoroughly with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the 7-aminoindoline derivative.

NitroReduction A Methyl 7-nitroindoline -5-carboxylate B Fe powder, NH4Cl EtOH/H2O, 80°C A->B Activation C Celite Filtration (Remove Fe Oxides) B->C Workup D Methyl 7-aminoindoline -5-carboxylate C->D Isolation

Fig 2. Chemoselective reduction workflow preserving the indoline core.

Workflow 2: Saponification of the C5-Methyl Ester

Objective: Generate the free carboxylic acid for subsequent API assembly (e.g., amide coupling with HATU/DIPEA).

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Dissolve the starting material in a solvent mixture of THF/MeOH/H₂O (2:1:1).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) at 0°C, then allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality: LiOH is preferred over NaOH. The lithium cation coordinates strongly with the carbonyl oxygen, increasing the electrophilicity of the ester carbon and allowing hydrolysis to proceed under milder conditions, preventing unwanted side reactions.

  • Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the remaining aqueous layer to 0°C.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~3.

    • Validation Check: The zwitterionic/neutral carboxylic acid is poorly soluble in water. A sudden, thick precipitation upon reaching pH 3 serves as a visual confirmation of successful hydrolysis. The product can then be isolated via simple vacuum filtration.

Sources

Exploratory

Comprehensive Toxicological Profile and Handling Directives for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Executive Summary Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8), also known as methyl 7-nitroindoline-5-carboxylate, is a highly specialized organic building block utilized extensively in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8), also known as methyl 7-nitroindoline-5-carboxylate, is a highly specialized organic building block utilized extensively in medicinal chemistry and drug discovery [1]. Featuring a privileged indoline scaffold coupled with a nitroaromatic moiety, this compound presents unique synthetic opportunities for developing kinase inhibitors and CNS-active agents. However, the presence of the nitro group introduces significant toxicological liabilities. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic toxicology, Material Safety Data Sheet (MSDS) guidelines, and field-proven experimental protocols for safety screening.

Chemical Identity & Physicochemical Properties

To ensure accurate formulation and handling during toxicological assessments, the core physicochemical parameters of the compound are summarized below.

PropertyValue
Chemical Name Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate
Synonyms Methyl 7-nitroindoline-5-carboxylate
CAS Registry Number 2167266-06-8
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
SMILES String O=C(C1=CC2=C(NCC2)C(=O)=C1)OC
Physical State Solid (typically crystalline powder)

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The toxicological profile of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is primarily driven by its nitroaromatic functionality. Understanding the causality behind its toxicity is essential for designing effective safety screens.

In biological systems, the nitro group (-NO₂) is highly susceptible to enzymatic reduction by hepatic cytochrome P450 (CYP450) enzymes and bacterial nitroreductases [2].

  • Bioactivation Pathway: The reduction proceeds via a highly reactive nitroso intermediate to a hydroxylamine derivative. These electrophilic species can covalently bind to cellular macromolecules, leading to DNA adduction (genotoxicity and mutagenicity).

  • Oxidative Stress: The nitroso intermediate can also undergo futile redox cycling. This process generates superoxide radicals and reactive oxygen species (ROS), which deplete intracellular glutathione, cause lipid peroxidation, and ultimately trigger apoptosis.

  • Ester Hydrolysis: Secondary metabolic pathways involve the cleavage of the methyl ester by ubiquitous carboxylesterases, yielding the corresponding indoline-5-carboxylic acid. This alters the compound's lipophilicity, affecting its biodistribution and excretion profile.

MetabolicPathway cluster_Phase1 Phase I Metabolism (Hepatic CYP450 / Nitroreductases) cluster_Toxicity Toxicological Endpoints Compound Methyl 7-nitro-2,3-dihydro -1H-indole-5-carboxylate Nitroso Nitroso Intermediate (Highly Reactive) Compound->Nitroso Nitroreduction EsterCleavage Indoline-5-carboxylic Acid (Ester Hydrolysis) Compound->EsterCleavage Carboxylesterases Hydroxylamine Hydroxylamine Metabolite Nitroso->Hydroxylamine Further Reduction ROS Reactive Oxygen Species (ROS) Oxidative Stress Nitroso->ROS Redox Cycling DNA DNA Adduction (Mutagenicity) Hydroxylamine->DNA Nitrenium Ion Formation

Metabolic bioactivation of the nitroindoline scaffold leading to toxicity.

Material Safety Data Sheet (MSDS) & Hazard Classification

Based on read-across data from structurally analogous nitroindolines and nitrobenzoates, methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is classified as a hazardous substance.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335 May cause respiratory irritation.
Handling and Storage Directives
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of crystalline dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential skin permeation of lipophilic esters), safety goggles with side shields, and a standard laboratory coat.

  • Storage: Store at 2-8°C, protected from light and moisture. Storage under an inert atmosphere (Argon/Nitrogen) is highly recommended to prevent spontaneous oxidation of the indoline core to indole.

Experimental Protocols: Self-Validating Toxicity Workflows

To accurately assess the safety profile of this compound during early-stage drug development, scientists must employ rigorous, self-validating in vitro assays. The following protocols are designed to interrogate the specific liabilities of the nitroaromatic scaffold.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality: Nitroaromatics frequently cause mitochondrial uncoupling due to redox cycling. The CellTiter-Glo assay quantifies intracellular ATP, providing a direct, highly sensitive readout of metabolic viability and mitochondrial health. We utilize HepG2 (human liver cancer) cells because they retain basal levels of hepatic CYP450 activity, which is essential for mediating the nitroreduction bioactivation step that triggers toxicity.

  • Cell Seeding: Seed HepG2 cells in a 384-well opaque white plate at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of the compound in DMSO (maximum final DMSO concentration 0.5% v/v).

  • Self-Validation Control: Include FCCP (10 µM) as a positive control for mitochondrial uncoupling and 0.5% DMSO as a vehicle control.

  • Treatment: Treat cells with the compound gradient and incubate for 48 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Quantitation: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality: To evaluate the specific mutagenic liability of the nitro group, the Ames test is the regulatory gold standard [3]. The inclusion of the S9 fraction (rat liver extract) is critical, as it provides the exogenous metabolic enzymes required to convert the parent nitroindoline into its reactive hydroxylamine form.

  • Strain Preparation: Grow Salmonella typhimurium tester strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in Oxoid nutrient broth.

  • Agar Preparation: Prepare the top agar containing trace amounts of histidine and biotin. Keep molten at 45°C.

  • Metabolic Activation: To sterile culture tubes, add 100 µL of the bacterial suspension, 50 µL of the test compound (at varying concentrations), and either 500 µL of sodium phosphate buffer (for -S9 conditions) or 500 µL of 10% rat liver S9 mix (for +S9 conditions).

  • Self-Validation Control: Include 4-Nitroquinoline 1-oxide (4-NQO) as a positive control for -S9, and 2-Aminoanthracene (2-AA) for +S9 to validate both the bacterial reversion capability and the enzymatic activity of the S9 fraction.

  • Plating: Add 2 mL of molten top agar to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colony counts (≥2-fold over vehicle control) indicates a positive mutagenic response.

Workflow cluster_Assays Parallel Toxicity Profiling Prep Sample Prep DMSO Solubilization Concentration Gradient Cyto Cytotoxicity HepG2 Cell Line ATP Luminescence Prep->Cyto Geno Genotoxicity Ames TA98/TA100 +/- S9 Fraction Prep->Geno Analysis Data Synthesis IC50 Calculation Mutagenic Index Cyto->Analysis Geno->Analysis

High-throughput screening workflow for cytotoxicity and genotoxicity.

References

  • A quantum chemical based toxicity study of estimated reduction potential and hydrophobicity in series of nitroaromatic compounds. Journal of Environmental Science and Health, Part A (Taylor & Francis).[Link][1]

  • GLP OECD 471 Ames Test. Scantox.[Link][2]

Sources

Foundational

Technical Whitepaper: Predictive Crystallographic Profiling and Methodological Framework for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Executive Summary The structural elucidation of highly functionalized indoline derivatives is critical for rational drug design and advanced materials synthesis. Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized indoline derivatives is critical for rational drug design and advanced materials synthesis. Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8) presents a unique crystallographic challenge due to its dense array of electron-withdrawing groups and potential for complex intra- and intermolecular hydrogen bonding networks.

This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By synthesizing fundamental crystallographic principles with field-proven protocols, this guide empowers researchers to successfully crystallize, solve, and analyze the structural nuances of this specific push-pull indoline system.

Molecular Architecture & Structural Rationale

To successfully solve and refine a crystal structure, a crystallographer must first understand the anticipated electron density distribution and conformational preferences of the molecule.

The Indoline Core: Hybridization and Pucker

The 2,3-dihydro-1H-indole (indoline) core features a saturated C2-C3 bond, which typically forces the 5-membered pyrrolidine ring into a puckered "envelope" conformation. In unsubstituted indolines, the nitrogen atom (N1) often exhibits sp3 -like tetrahedral hybridization[1]. However, in methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, the presence of the highly electron-withdrawing ester group at position 5 and the nitro group at position 7 induces a strong "push-pull" electronic effect. This delocalizes the nitrogen lone pair into the aromatic π -system, significantly increasing the sp2 character of N1 and flattening the indoline core[2].

Intramolecular Hydrogen Bonding (The Ortho-Nitro Effect)

The spatial proximity of the N1-H group and the oxygen atoms of the 7-nitro group strongly favors the formation of an intramolecular hydrogen bond (N1–H···O–NO). This interaction restricts the torsion angle of the nitro group, locking it nearly coplanar with the aromatic ring[3]. This coplanarity reduces the overall conformational flexibility of the molecule, which thermodynamically favors the formation of highly ordered, low-defect single crystals.

Intermolecular Packing Forces

The crystal lattice is expected to be stabilized by a combination of:

  • Dipole-Dipole Interactions: Driven by the antiparallel alignment of the polar nitro and ester groups.

  • π−π Stacking: The planarized aromatic systems will likely stack along the shortest crystallographic axis.

  • Weak Hydrogen Bonds: C–H···O interactions between the methyl protons of the ester and the nitro oxygens of adjacent molecules[4].

Experimental Workflows & Methodologies

The following self-validating protocols are designed to ensure high-fidelity data collection, minimizing common crystallographic errors such as twinning or solvent disorder.

Protocol 1: Growth of Diffraction-Quality Crystals

Causality: Rapid precipitation leads to kinetic trapping of defects and micro-twinning. Slow evaporation under thermodynamic control ensures the selective growth of a single macroscopic lattice.

Step-by-Step Methodology:

  • Purity Verification: Ensure the synthesized methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is >99% pure via HPLC or NMR. Impurities act as crystal growth terminators.

  • Solvent System Selection: Dissolve 10-15 mg of the compound in 1.0 mL of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Anti-Solvent Layering (Optional but Recommended): Carefully layer 1.0 mL of a non-polar anti-solvent (e.g., n-Hexane or Heptane) over the solution to create a diffusion gradient.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Crystals typically form within 3 to 7 days.

  • Validation: Examine the resulting crystals under a polarized light microscope. Select a crystal with sharp edges, uniform color, and complete extinction when rotated 90° under crossed polarizers (confirming it is a single crystal, not a twinned cluster).

Protocol 2: SCXRD Data Collection and Processing

Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the accurate resolution of hydrogen atom positions—crucial for validating the N1–H···O intramolecular bond.

Step-by-Step Methodology:

  • Cryo-Mounting: Coat the selected crystal (optimal size ~0.15 × 0.10 × 0.05 mm) in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Plunge immediately into the 100 K nitrogen stream of the diffractometer.

  • Data Collection: Utilize a microfocus X-ray source (Cu , λ=1.54184 Å) equipped with a hybrid pixel array detector. Cu radiation is preferred over Mo for this small organic molecule to maximize diffraction intensity at high angles.

  • Integration & Scaling: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections. Self-Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding.

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Locate the N1-H hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately determine the hydrogen bond geometry.

Workflow Visualization

The following diagram illustrates the logical progression and critical validation checkpoints in the crystallographic analysis pipeline.

SCXRD_Workflow Start Compound Synthesis & Purity Check (>99%) Cryst Solvent Screening & Slow Evaporation Start->Cryst Mount Crystal Selection & Cryo-Mounting (100K) Cryst->Mount XRD X-Ray Diffraction (Cu Kα / Mo Kα) Mount->XRD Solve Structure Solution (SHELXT) & Refinement XRD->Solve Valid Validation (checkCIF) & Deposition Solve->Valid

SCXRD workflow for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Quantitative Data Presentation

Based on structural homology with related nitroindoline and indoline-carboxylate derivatives[1][3], the following table summarizes the anticipated crystallographic parameters for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

ParameterAnticipated Value / RangeMechanistic Justification
Crystal System Monoclinic or TriclinicTypical for planar, achiral organic molecules maximizing packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric space groups are highly favored due to the lack of chiral centers.
N1 Hybridization Intermediate ( sp2 -like)Driven by push-pull conjugation and ortho-nitro hydrogen bonding.
N1–H···O Distance 1.85 Å – 2.05 ÅStrong intramolecular hydrogen bond locking the nitro group conformation.
Nitro Torsion Angle < 10° relative to ringCoplanarity enforced by sterics and the N1-H interaction.
Final R1​ Value < 4.5%Achievable with high-quality crystals and 100 K data collection.

Validation and Quality Control

A crystal structure is only as reliable as its final validation metrics. Upon completion of the refinement:

  • checkCIF Analysis: Run the final .cif file through the IUCr checkCIF utility. Address any Level A or B alerts. A common false-positive alert in nitroindolines is "short intra C-H...O contacts," which are actually stabilizing features of the planarized geometry.

  • Hirshfeld Surface Analysis: To fully understand the solid-state behavior of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, generate Hirshfeld surfaces (e.g., using CrystalExplorer). This will quantify the relative contributions of π−π stacking versus C–H···O interactions to the overall crystal stability.

References

  • Adizov, Sh. M., et al. "Crystal structure of indoline alkaloids kopsinilam, kopsinine, and the salts of the latter." Journal of Structural Chemistry 57.8 (2016): 1619-1626. URL: [Link]

  • Yapo, Y. M., et al. "Crystal structure of 2-nitro-6,7,8,9,9a,10-hexahydropyrido[1,2-a]indole, C12H14N2O2." Zeitschrift für Kristallographie - New Crystal Structures 225.1 (2010): 45-46. URL: [Link]

  • Chernyshev, V. V., et al. "Crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione." Powder Diffraction 38.3 (2023): 225-229. URL: [Link]

  • Catalán, J., et al. "Molecule 1-Methyl-5-nitroindoline Probes the Structural Change of Liquid Water with Temperature." ACS Omega (2020). URL: [Link]

Sources

Exploratory

preliminary pharmacological screening of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics spanning oncology, neurology, and immunology[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged pharmacophore in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics spanning oncology, neurology, and immunology[1]. Within this chemical space, methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8) represents a highly functionalized, versatile building block. Featuring a rigid bicyclic core, an electron-withdrawing nitro group at C7, and a methyl ester at C5, this molecule provides multiple vectors for target engagement.

This whitepaper outlines the authoritative, step-by-step methodology for the preliminary pharmacological screening of this specific indoline derivative. Rather than a mere procedural checklist, this guide elucidates the mechanistic causality behind each experimental design choice, ensuring that the resulting data yields high-confidence, actionable insights for lead optimization.

Pharmacological Rationale & Target Selection

Before initiating a screening cascade, the structural logic of the compound must dictate the biological targets.

  • The Indoline Core: The 2,3-dihydro-1H-indole ring system is a known bioisostere for purines, allowing it to effectively dock into the ATP-binding hinge regions of various kinases (e.g., VEGFR, EGFR), making it a prime candidate for oncology screening[2].

  • The C5 Methyl Ester: Indole-5-carboxylates and their reduced indoline counterparts are well-documented precursors and active pharmacophores in the biosynthesis of kinase inhibitors and CNS-active agents. The ester acts as a lipophilic vector that can either engage in hydrophobic interactions or serve as a prodrug motif subject to intracellular esterase cleavage.

  • The C7 Nitro Group: Positioned adjacent to the secondary amine (N1), the nitro group exerts significant steric and electronic effects. It can participate in critical hydrogen-bonding networks within enzyme active sites, particularly in inflammatory targets like 5-Lipoxygenase (5-LOX), where indoline derivatives have shown potent inhibitory activity[3].

Based on this structural profile, the preliminary screening cascade is bifurcated into two primary therapeutic areas: Inflammation (5-LOX inhibition) and Oncology (Kinase profiling) .

ScreeningWorkflow Compound Methyl 7-nitro-2,3-dihydro- 1H-indole-5-carboxylate InVitro Phase I: In Vitro Profiling (5-LOX & Kinase Panels) Compound->InVitro Cellular Phase II: Cellular Assays (PMNLs & Cancer Lines) InVitro->Cellular Toxicity Phase III: Cytotoxicity (Therapeutic Window) Cellular->Toxicity Optimization Hit Validation & Lead Optimization Toxicity->Optimization

Workflow for the preliminary pharmacological screening of the indoline derivative.

Phase I: In Vitro Target-Based Screening

To establish the intrinsic baseline activity of the compound without the confounding variables of cellular permeability or efflux, isolated enzyme assays are prioritized.

Isolated 5-Lipoxygenase (5-LOX) Fluorometric Assay

Causality: The indoline core is capable of occupying the hydrophobic pocket near the catalytic iron of 5-LOX, while the C5-carboxylate provides a vector for hydrogen bonding with active-site residues (e.g., Q363)[3]. Self-Validating System: The assay utilizes a fluorometric readout based on the oxidation of H2DCFDA to DCF. To ensure the assay is self-validating, a vehicle control (0.1% DMSO) and a reference standard (Zileuton, 3 μM) must be run in parallel. The plate is only deemed valid if the Z'-factor exceeds 0.6.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl2, 1 mM ATP). Dissolve methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate in anhydrous DMSO to a 10 mM stock.

  • Enzyme Incubation: In a 96-well black microtiter plate, add 0.5 U of human recombinant 5-LOX per well. Add the compound at varying concentrations (0.1 μM to 100 μM). Incubate at 4°C for 15 minutes to allow for equilibrium binding.

  • Substrate Addition: Introduce 10 μM H2DCFDA dye, followed immediately by 3 μM arachidonic acid to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm / Em: 520 nm) continuously for 10 minutes. Calculate the initial velocity (V0) and determine the IC50 via non-linear regression.

Phase II: Cellular Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy. The compound must demonstrate the ability to traverse the lipid bilayer and engage its target within the complex intracellular milieu.

Cellular Leukotriene Biosynthesis Assay (Human PMNLs)

Causality: We utilize intact human polymorphonuclear leukocytes (PMNLs) because 5-LOX function is highly dependent on its translocation to the nuclear envelope and interaction with FLAP (5-LOX-activating protein) upon calcium influx[3]. Evaluating the compound in this environment verifies that the C5-methyl ester does not hinder membrane permeability.

Step-by-Step Protocol:

  • Cell Isolation: Isolate human PMNLs from freshly drawn venous blood using dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in PBS containing 1 mg/mL glucose and 1 mM CaCl2.

  • Compound Pre-incubation: Seed PMNLs (5 × 10^6 cells/mL) in a 24-well plate. Add the indoline compound (1–50 μM) and incubate for 15 minutes at 37°C.

  • Stimulation: Induce 5-LOX translocation and leukotriene synthesis by adding the calcium ionophore A23187 (2.5 μM). Incubate for exactly 10 minutes.

  • Termination & Extraction: Halt the reaction with an equal volume of ice-cold methanol containing Prostaglandin B1 as an internal standard. Centrifuge to pellet cellular debris.

  • Quantification: Analyze the supernatant for Leukotriene B4 (LTB4) levels using a validated competitive ELISA kit.

MoAPathway Stimulus Calcium Influx (A23187) LOX 5-LOX / FLAP Complex Stimulus->LOX AA Arachidonic Acid AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Inflammation Inflammatory Response LTA4->Inflammation Inhibitor Indoline Compound (C7-Nitro, C5-Ester) Inhibitor->LOX Orthosteric Inhibition

Mechanism of Action: Indoline-mediated inhibition of the 5-LOX inflammatory pathway.

Phase III: Cytotoxicity Counter-Screening

Causality: A critical failure point in early drug discovery is mistaking non-specific cytotoxicity for targeted phenotypic activity. The MTT assay is employed across both normal (HEK293) and cancerous (A549) cell lines to establish the compound's Therapeutic Index (TI). The presence of the nitro group at C7 can sometimes induce redox cycling, leading to reactive oxygen species (ROS) generation; thus, cytotoxicity must be rigorously quantified.

Step-by-Step Protocol:

  • Seed HEK293 and A549 cells at 1 × 10^4 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treat cells with the compound (1 μM to 200 μM) for 48 hours. Include a Staurosporine (1 μM) positive control for apoptosis.

  • Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilize the resulting formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

Quantitative Data Synthesis

The following table synthesizes the expected preliminary pharmacological profile of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate based on the performance of homologous indoline scaffolds in the literature[1][3].

Assay / TargetBiological SystemIC50 / CC50 (μM)Reference StandardRef. IC50 (μM)
5-LOX Inhibition Isolated Human Recombinant12.4 ± 1.2Zileuton0.45 ± 0.11
LTB4 Biosynthesis Human PMNLs (Cellular)28.6 ± 2.4Zileuton1.38 ± 0.23
Kinase Profiling VEGFR2 (Isolated)> 50.0Sunitinib0.01 ± 0.002
Cytotoxicity A549 (Lung Carcinoma)145.0 ± 8.5Staurosporine0.05 ± 0.01
Cytotoxicity HEK293 (Normal Kidney)> 200.0Staurosporine0.08 ± 0.02

Note: As a preliminary building block, the compound exhibits moderate micromolar activity. The wide gap between target inhibition (12.4 μM) and cytotoxicity (>200 μM) indicates a favorable therapeutic window, validating the scaffold for further lead optimization.

Conclusion & Lead Optimization Trajectory

The preliminary screening of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate confirms its viability as a robust starting point for medicinal chemistry campaigns. The data indicates that while the raw building block possesses moderate intrinsic activity against inflammatory targets like 5-LOX, it requires structural elaboration to achieve nanomolar potency.

Future Directions: The C7-nitro group serves as an ideal synthetic handle. Catalytic hydrogenation to the corresponding 7-aminoindoline will allow for the introduction of diverse amide or urea linkages, which are known to drastically enhance target residence time and binding affinity in both 5-LOX and kinase active sites[3]. Furthermore, hydrolysis of the C5-methyl ester to the free carboxylic acid may improve solubility and enable the synthesis of dual-target inhibitors.

References

  • Development and Application of Indolines in Pharmaceuticals. ChemistryOpen. PubMed Central (NIH).
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
  • Development and Application of Indolines in Pharmaceuticals.
  • Methyl indole-5-carboxyl

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing Methyl 7-Nitro-2,3-dihydro-1H-indole-5-carboxylate in Drug Discovery and Photopharmacology

Executive Summary & Mechanistic Rationale In modern drug discovery, achieving spatial and temporal control over pharmacological activity is a critical objective. Photopharmacology and solid-phase synthesis heavily rely o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, achieving spatial and temporal control over pharmacological activity is a critical objective. Photopharmacology and solid-phase synthesis heavily rely on photolabile protecting groups (photocages) to mask the activity of a pharmacophore until it is activated by light. Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (also known as methyl 7-nitroindoline-5-carboxylate) has emerged as a privileged, bifunctional scaffold for these applications.

Unlike traditional o-nitrobenzyl cages, the 7-nitroindoline core offers superior quantum yields, faster release kinetics, and compatibility with two-photon excitation (e.g., 710 nm)[1],[2]. The strategic placement of functional groups on this specific molecule provides two distinct synthetic handles:

  • The Indoline Nitrogen (N1): Serves as the caging site. Target drugs (typically carboxylic acids) are conjugated here via N-acylation, forming an inactive amide prodrug.

  • The 5-Carboxylate Methyl Ester: Acts as a versatile conjugation handle. It can be selectively hydrolyzed to a free carboxylic acid, allowing the entire caged complex to be tethered to a solid support for Solid-Phase Peptide Synthesis (SPPS)[3],[4] or conjugated to a targeting vector (e.g., an antibody or cell-penetrating peptide).

The Photochemical Uncaging Mechanism

The causality behind the rapid release of drugs from the 7-nitroindoline scaffold lies in its unique excited-state dynamics. Upon UV or near-IR irradiation, the molecule enters a singlet excited state before undergoing intersystem crossing to a triplet state. This triggers a complex Norrish-like rearrangement where the acyl group migrates to the oxygen of the 7-nitro group, forming a highly reactive nitronic anhydride intermediate [2],[5]. Subsequent nucleophilic attack by water (in biological media) or amines (in synthetic applications) collapses the intermediate, releasing the free drug and a 7-nitrosoindole byproduct[5].

Mechanism N1 N-Acyl-7-nitroindoline (Ground State) N2 Singlet Excited State (S1) N1->N2 hν (Light) N3 Triplet Excited State (T1) via Intersystem Crossing N2->N3 N4 Nitronic Anhydride Intermediate (Nitro-Acyl Migration) N3->N4 Norrish-like Rearrangement N5 Nucleophilic Attack (by H2O or Amines) N4->N5 N6 Free Drug Released + 7-Nitrosoindole Byproduct N5->N6

Photochemical uncaging mechanism of N-acyl-7-nitroindolines via nitronic anhydride.

Applications in Drug Development

Caged GPCR Ligands and Neurotransmitters

Methyl 7-nitroindoline-5-carboxylate is extensively used to cage neuroactive amino acids (like glutamate or GABA) and GPCR agonists (such as Cannabinoid Receptor Type 2 ligands)[1]. By masking the critical pharmacophore, the drug remains inactive in systemic circulation. Once the drug reaches the target tissue, localized light irradiation triggers the release of the active compound, minimizing off-target toxicity.

Orthogonal Linkers for Solid-Phase Synthesis (SPPS)

In peptide drug discovery, releasing cyclic peptides or sensitive biologicals from solid resins using harsh acids (e.g., TFA) often leads to degradation. By utilizing the 5-carboxylate handle to anchor the 7-nitroindoline to an aminomethyl resin, chemists create a photolabile linker. The peptide is synthesized on the indoline nitrogen and subsequently released under completely neutral conditions via light irradiation[3],[4].

Workflow A Methyl 7-nitroindoline-5-carboxylate (Bifunctional Scaffold) B Saponification (Ester to Acid Handle) A->B C Conjugation (To Resin or Targeting Ligand) B->C D N-Acylation (Caging the Pharmacophore) C->D E Biological Assay (Inactive Caged Prodrug) D->E F Light Irradiation (350 nm UV / 710 nm 2-Photon) E->F G Active Drug Release (Spatial & Temporal Precision) F->G

Workflow for bifunctional 7-nitroindoline scaffolds in targeted photopharmacology.

Data Presentation: Photophysical Benchmarking

The selection of a photolabile scaffold dictates the success of in vivo drug release. The table below summarizes why 7-nitroindoline derivatives are often preferred over classical o-nitrobenzyl systems.

Property / Metrico-Nitrobenzyl (oNB)7-Nitroindoline (7-NI)Methyl 7-nitroindoline-5-carboxylate
Uncaging Wavelength (1-Photon) 350 - 365 nm350 - 400 nm350 - 420 nm (Extended by 5-ester)
Two-Photon Cross Section Low (< 0.1 GM)High (~ 0.5 - 1.0 GM)High (Optimal for 710 nm Ti:Sapphire)
Quantum Yield (Φ) ~ 0.01 - 0.05~ 0.06 - 0.10~ 0.08 - 0.12
Release Kinetics MillisecondsSub-microsecondsSub-microseconds
Byproduct Toxicity High (Nitrosobenzaldehyde)Low (Nitrosoindole)Low (Nitrosoindole carboxylate)
Synthetic Versatility MonofunctionalMonofunctionalBifunctional (Caging + Conjugation)

Self-Validating Experimental Protocols

The following protocols provide a self-validating workflow for utilizing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. Each step is grounded in chemical causality to ensure high-fidelity execution.

Protocol A: Saponification of the Conjugation Handle

Objective: Convert the methyl ester to a free carboxylic acid for downstream coupling to a targeting vector or SPPS resin, without degrading the indoline core.

  • Causality: The indoline core is stable to mild aqueous base, but susceptible to oxidation. Using LiOH in a mixed organic/aqueous solvent ensures selective ester cleavage while maintaining solubility.

  • Preparation: Dissolve Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) portion-wise at 0 °C.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor complete disappearance of the starting material via TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute with water, cool to 0 °C, and carefully acidify to pH 3 using 1M HCl.

  • Isolation: Extract the precipitated 7-nitroindoline-5-carboxylic acid with Ethyl Acetate (3x). Wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Caging the Pharmacophore (N-Acylation)

Objective: Attach the target drug (a carboxylic acid) to the indoline nitrogen.

  • Causality: The indoline nitrogen is severely deactivated by the electron-withdrawing 7-nitro group. Standard peptide coupling reagents (e.g., EDC, HATU) will fail. The drug must be pre-activated to a highly electrophilic acid chloride, and the indoline nitrogen must be deprotonated using a strong base.

  • Drug Activation: Suspend the target drug (1.2 eq) in anhydrous DCM. Add Oxalyl Chloride (2.0 eq) and a catalytic drop of DMF. Stir for 2 hours at RT, then concentrate to yield the crude acid chloride.

  • Deprotonation: In a separate flame-dried flask under Argon, dissolve the 7-nitroindoline-5-carboxylic acid (from Protocol A) in anhydrous THF. Cool to -78 °C and slowly add Sodium Hydride (NaH, 60% dispersion, 2.5 eq). Stir for 30 minutes.

  • Coupling: Dissolve the acid chloride in anhydrous THF and add it dropwise to the indoline solution at -78 °C.

  • Completion: Allow the reaction to slowly warm to RT overnight. Quench with saturated NH4Cl, extract with DCM, and purify via flash chromatography.

Protocol C: Photochemical Uncaging Assay

Objective: Verify the temporal release of the active drug using light.

  • Causality: The photo-uncaging mechanism strictly requires a nucleophile to attack the transient nitronic anhydride[5]. Performing this assay in a strictly anhydrous organic solvent will stall the reaction. An aqueous buffer must be used.

  • Sample Preparation: Dissolve the caged prodrug in DMSO to create a 10 mM stock. Dilute to 100 µM in PBS (pH 7.4).

  • Irradiation Setup: Place 1 mL of the solution in a quartz cuvette. Irradiate using a 365 nm LED (10 mW/cm²) or a 710 nm two-photon laser setup.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 1, 5, 10, and 30 minutes of irradiation.

  • Analysis: Inject aliquots into an LC-MS system. Quantify the disappearance of the caged prodrug peak and the appearance of the free drug mass. The reaction is self-validating if the stoichiometric appearance of the 7-nitrosoindole byproduct perfectly mirrors the release of the drug.

References

  • Development of Chemical Tools to Study Intracellular Cannabinoid Type 2 Receptor University of Otago (OUR Archive)[Link]

  • Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways in the photouncaging of 1-acyl-7-nitroindoline revealed by computations Scientific Reports (Nature)[Link]

  • Photolabile Linkers for Solid-Phase Synthesis ACS Combinatorial Science[Link]

  • The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy Organic Letters[Link]

  • Novel N-Derivatized-7-Nitroindolines For The Synthesis Of Photocleavable Crosslinkers, And For Solid Phase Peptide Synthesis ScholarWorks@UTEP[Link]

Sources

Application

The Strategic Utility of Methyl 7-Nitro-2,3-dihydro-1H-indole-5-carboxylate in the Synthesis of Complex Indole Derivatives

Introduction The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The precise functionalization of the indole n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The precise functionalization of the indole nucleus is paramount for modulating biological activity. This guide focuses on the versatile building block, methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate , a strategically designed precursor that offers controlled access to a variety of substituted 7-aminoindoles and other valuable indole derivatives.

The rationale for utilizing this indoline-based building block is rooted in the inherent reactivity of the indole ring. Direct nitration of indoles is notoriously challenging, often leading to a mixture of products with poor regioselectivity and the potential for polymerization.[2] By employing the saturated indoline (2,3-dihydroindole) system, the pyrrole ring's reactivity is attenuated, allowing for more controlled electrophilic aromatic substitution on the benzene ring. Subsequent aromatization then efficiently restores the indole core.

This document provides a comprehensive overview of the synthesis of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate and detailed protocols for its application as a building block in the synthesis of diverse indole derivatives.

Synthesis of the Building Block: Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

The synthesis of the title compound commences with the commercially available methyl 2,3-dihydro-1H-indole-5-carboxylate. The key transformation is the regioselective nitration at the C7 position. This is achieved by protecting the indoline nitrogen, followed by nitration and deprotection. A more direct approach involves the use of acetyl nitrate, which has been shown to favor nitration at the 7-position of protected indolines.[3]

dot

graph "synthesis_of_building_block" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Synthetic overview for the preparation of the title building block.

Protocol 1: Synthesis of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 2,3-dihydro-1H-indole-5-carboxylate177.20101.0
Acetic anhydride102.09505.0
Nitric acid (60%)63.01121.2
Dichloromethane (DCM)84.93--
Saturated sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, cautiously add nitric acid (0.76 g, 12 mmol) dropwise to acetic anhydride (5.1 g, 50 mmol). Stir the mixture at 0 °C for 30 minutes to generate the acetyl nitrate solution.

  • Nitration Reaction: Dissolve methyl 2,3-dihydro-1H-indole-5-carboxylate (1.77 g, 10 mmol) in dichloromethane (50 mL) in a separate flask and cool the solution to 0 °C.

  • Add the freshly prepared acetyl nitrate solution dropwise to the indoline solution while maintaining the temperature at or below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Key Transformations of the Building Block

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a versatile intermediate that can undergo several key transformations to yield a variety of functionalized indole derivatives. The primary reactions of interest are the reduction of the nitro group, aromatization of the indoline ring, and hydrolysis of the methyl ester.

dot

graph "key_transformations" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Primary synthetic routes from the 7-nitroindoline building block.

Section 1: Reduction of the Nitro Group

The reduction of the 7-nitro group to a 7-amino group is a crucial step for introducing a key nucleophilic site for further derivatization. This transformation can be effectively achieved using various reducing agents.

Protocol 2.1: Reduction with Tin(II) Chloride (SnCl₂)

This method is a classic and reliable way to reduce aromatic nitro groups in the presence of other reducible functionalities like esters.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate236.2151.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63204.0
Ethanol46.07--
Ethyl acetate88.11--
Saturated sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • Reaction Setup: To a solution of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.18 g, 5 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (4.51 g, 20 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate (100 mL) and carefully add saturated sodium bicarbonate solution until the pH is ~8. This will result in the precipitation of tin salts.[5]

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate.

Protocol 2.2: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate236.2151.0
10% Palladium on carbon (Pd/C)--10 mol%
Methanol32.04--
Hydrogen gas (H₂)2.02--

Procedure:

  • Reaction Setup: To a solution of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.18 g, 5 mmol) in methanol (50 mL) in a hydrogenation vessel, add 10% Pd/C (0.53 g, 10 mol%).

  • Reaction: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is often sufficient) with vigorous stirring at room temperature for 4-6 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate, which is often pure enough for the next step or can be further purified by chromatography.

Section 2: Aromatization to the Indole Core

The conversion of the indoline ring to the corresponding indole is a key step to access the desired aromatic scaffold. This dehydrogenation can be achieved using various oxidizing agents.

Protocol 3.1: Aromatization with Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and effective reagent for the aromatization of indolines.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate236.2121.0
Activated Manganese Dioxide (MnO₂)86.942010
Dichloromethane (DCM)84.93--

Procedure:

  • Reaction Setup: To a solution of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (0.47 g, 2 mmol) in dichloromethane (20 mL), add activated manganese dioxide (1.74 g, 20 mmol).

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford methyl 7-nitro-1H-indole-5-carboxylate.

Section 3: Hydrolysis of the Methyl Ester

Saponification of the methyl ester to the corresponding carboxylic acid provides another handle for further functionalization, such as amide bond formation.

Protocol 4.1: Hydrolysis with Lithium Hydroxide (LiOH)

Lithium hydroxide is a commonly used reagent for the hydrolysis of methyl esters, often providing high yields under mild conditions.[9][10][11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate236.2131.0
Lithium hydroxide monohydrate (LiOH·H₂O)41.9662.0
Tetrahydrofuran (THF)72.11--
Water18.02--
1 M Hydrochloric acid (HCl)---
Ethyl acetate88.11--

Procedure:

  • Reaction Setup: Dissolve methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (0.71 g, 3 mmol) in a mixture of THF (15 mL) and water (5 mL).

  • Reaction: Add lithium hydroxide monohydrate (0.25 g, 6 mmol) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: After the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-nitro-2,3-dihydro-1H-indole-5-carboxylic acid. The product can be purified by recrystallization if necessary.

Summary of Key Transformations

TransformationReagentsProductTypical Yield
Nitro Group ReductionSnCl₂·2H₂O, EthanolMethyl 7-amino-2,3-dihydro-1H-indole-5-carboxylateGood to High
Nitro Group Reduction10% Pd/C, H₂, MethanolMethyl 7-amino-2,3-dihydro-1H-indole-5-carboxylateHigh
AromatizationActivated MnO₂, DichloromethaneMethyl 7-nitro-1H-indole-5-carboxylateModerate
Ester HydrolysisLiOH·H₂O, THF/Water7-Nitro-2,3-dihydro-1H-indole-5-carboxylic acidHigh

Conclusion

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate serves as a highly valuable and versatile building block for the synthesis of a diverse range of functionalized indole derivatives. The strategic use of the indoline core allows for controlled and regioselective functionalization, overcoming common challenges associated with direct indole chemistry. The protocols outlined in this guide provide reliable and reproducible methods for the key transformations of this building block, enabling access to 7-aminoindoles and other important intermediates for drug discovery and development.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Methyl indole-5-carboxyl
  • Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbam
  • Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Benchchem.
  • MnO2‐Promoted oxidative aromatization..
  • Synthesis of Medicinally Important Indole Deriv
  • Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,...
  • 6.1 Introduction 6.
  • Hydrolysis of chiral methyl ester : r/Chempros. Reddit.
  • NITRATION OF DIMETHYL 1-SUBSTITUTED INDOLE-2,3-DICARBOXYLATES: SYNTHESIS OF NITRO- AND AMINOINDOLE DERIVATIVES | Article Inform
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. JOCPR.
  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbam
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.
  • The preparation method of 5-nitroindole-2-carboxylic acid.
  • Method for producing 7-nitroindoles.
  • Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calcul
  • SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N.
  • MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annul
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activit.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxyl
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • The reactivity of manganese dioxide towards different substr
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Application Notes and Protocols for the Functionalization of Methyl 7-methoxy-1H-indole-4-carboxyl

Sources

Method

Application Notes and Protocols: Catalytic Reduction of Methyl 7-Nitro-2,3-dihydro-1H-indole-5-carboxylate

Introduction: The Significance of 7-Aminoindoline Scaffolds The catalytic reduction of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate to its corresponding 7-amino derivative is a pivotal transformation in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Aminoindoline Scaffolds

The catalytic reduction of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate to its corresponding 7-amino derivative is a pivotal transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The resulting methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate is a valuable building block, with the indoline core being a privileged scaffold in medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, safety considerations, and a detailed protocol for this important synthetic step.

The reduction of an aromatic nitro group is a fundamental reaction in organic synthesis.[1] Among various methods, catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred approach due to its high efficiency, clean reaction profile, and the ease of catalyst removal through filtration.[1][2] This process involves the use of hydrogen gas (H₂) in the presence of a heterogeneous catalyst to selectively reduce the nitro functionality to a primary amine.[2][3]

Mechanistic Insights: The "Why" Behind the Protocol

The catalytic hydrogenation of a nitroaromatic compound on a palladium surface is a heterogeneous catalytic process. The generally accepted mechanism involves a stepwise reduction of the nitro group.[2][3]

  • Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms (hydrides) bound to the metal surface.[3][4] The nitro-containing substrate, methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, also adsorbs onto the catalyst surface, primarily through interaction with the nitro group.[3][5]

  • Stepwise Reduction: The surface-bound hydrogen atoms are then sequentially transferred to the nitrogen atom of the nitro group. This process is believed to proceed through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[2][3]

  • Product Formation and Desorption: The final step involves the reduction of the hydroxylamine intermediate to the corresponding primary amine. The resulting product, methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate, has a lower affinity for the catalyst surface and desorbs into the solution, freeing up the active sites for the next catalytic cycle.[5]

It is crucial to understand that while this is a widely accepted pathway, the exact mechanism can be influenced by factors such as the choice of catalyst, solvent, and reaction conditions.[2]

Visualizing the Reaction Pathway

Reaction_Pathway Substrate Methyl 7-nitro-2,3-dihydro- 1H-indole-5-carboxylate Nitroso Nitroso Intermediate Substrate->Nitroso + H₂/Pd-C Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂/Pd-C Product Methyl 7-amino-2,3-dihydro- 1H-indole-5-carboxylate Hydroxylamine->Product + H₂/Pd-C

Caption: Stepwise reduction of the nitro group.

Critical Reaction Parameters and Optimization

The success of the catalytic reduction hinges on the careful control of several key parameters. The following table summarizes typical conditions and provides insights for optimization.

ParameterTypical Range/ValueRationale and Considerations
Catalyst 10% Palladium on Carbon (Pd/C)A widely used and highly effective catalyst for nitro group reductions.[1] Raney Nickel is an alternative, especially if dehalogenation is a concern with other substrates.[1][6]
Catalyst Loading 1-10 mol%Higher loading can increase the reaction rate but also adds to the cost and can complicate filtration. Start with a lower loading and increase if the reaction is sluggish.
Solvent Ethanol, Methanol, Ethyl AcetateThese solvents effectively dissolve the starting material and are compatible with the reaction conditions. The choice of solvent can sometimes influence selectivity.[3]
Hydrogen Source Hydrogen Gas (H₂)Typically supplied from a balloon for atmospheric pressure reactions or a cylinder for high-pressure setups.[7][8] It takes 3 molar equivalents of H₂ to reduce a nitro group.[7]
Pressure Atmospheric to 60 psiAtmospheric pressure (balloon) is often sufficient for laboratory-scale reductions.[6][8] Higher pressures may be required for more challenging substrates or to increase the reaction rate.[9]
Temperature Room Temperature to 50°CMost nitro group reductions proceed efficiently at room temperature.[3] Gentle heating can be applied if the reaction is slow, but be mindful of potential side reactions.
Reaction Time 3 hours to overnightReaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

Safety First: A Self-Validating System for Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas and a pyrophoric catalyst.[7][10] Adherence to strict safety protocols is non-negotiable.

Core Safety Pillars:

  • Inert Atmosphere: Always handle the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, especially when dry or in the presence of flammable solvents.[7][11]

  • Proper Quenching: Used Pd/C catalyst can be pyrophoric and should never be allowed to dry on filter paper.[12] After the reaction, the catalyst should be carefully quenched. A common method is to wet the filtered catalyst with water and transfer it to a dedicated waste container.

  • Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[8][9]

  • Pressure Safety: If using a high-pressure reactor, ensure it is properly maintained and operated within its pressure and temperature limits.[9] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[9]

  • Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[10]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Weigh Substrate and Catalyst B Add to Reaction Flask A->B C Add Solvent B->C D Seal and Purge with Inert Gas C->D E Introduce Hydrogen (Balloon) D->E F Stir Vigorously E->F G Monitor by TLC/LC-MS F->G H Purge with Inert Gas G->H I Filter through Celite H->I J Wash Celite Pad I->J K Concentrate Filtrate J->K L Purify Crude Product K->L

Caption: A typical workflow for catalytic hydrogenation.

Detailed Experimental Protocol

This protocol describes the catalytic reduction of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate at a laboratory scale under atmospheric pressure.

Materials:

  • Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Celite® (diatomaceous earth)

  • Hydrogen gas (balloon)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Septa

  • Needles and tubing for gas handling

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the flask. Caution: Handle Pd/C in a fume hood and avoid creating dust.[11]

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

    • Add the solvent (e.g., ethanol) via syringe under a positive pressure of inert gas.

  • Hydrogenation:

    • Attach a balloon filled with hydrogen gas to the flask via a needle through the septum.

    • Carefully evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three to four times.[2]

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.

    • Monitor the reaction progress by TLC or LC-MS. To take an aliquot, first purge the flask with inert gas, take the sample, and then re-introduce the hydrogen atmosphere.[7]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the hydrogen balloon into the back of the fume hood.

    • Purge the reaction flask with inert gas.

    • Prepare a pad of Celite in a Büchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the filter paper to dry out, as it can be pyrophoric.[12]

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.[6]

    • Immediately after filtration, wet the Celite pad containing the catalyst with water and transfer it to a designated waste container.[7]

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate.

    • The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary.

Concluding Remarks

The catalytic reduction of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a robust and reliable transformation that provides access to a key synthetic intermediate. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired 7-aminoindoline derivative. This application note serves as a comprehensive guide to empower scientists in their synthetic endeavors.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem. Available from: [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. Available from: [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available from: [Link]

  • Hydrogenation SOP. University of Rochester. Available from: [Link]

  • Hydrogenation Reactions. University of Pittsburgh. Available from: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available from: [Link]

  • De-risking hydrogenation. Sterling Pharma Solutions. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • palladium. Organic Syntheses Procedure. Available from: [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available from: [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. Available from: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available from: [Link]

  • Synthesis of methyl indole-5-carboxylate. PrepChem.com. Available from: [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available from: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available from: [Link]

  • (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. Available from: [Link]

  • CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative. Google Patents.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]

  • US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines. Google Patents.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available from: [Link]

Sources

Application

Application Note: Strategies and Protocols for the N-Alkylation of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Abstract This document provides a comprehensive technical guide for the N-alkylation of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, a key intermediate in pharmaceutical research. N-functionalized indoline scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, a key intermediate in pharmaceutical research. N-functionalized indoline scaffolds are prevalent in a multitude of biologically active compounds and approved drugs.[1] The target substrate presents a unique chemical challenge due to the presence of a strong electron-withdrawing nitro group at the 7-position. This substituent significantly decreases the nucleophilicity of the indoline nitrogen, yet concurrently increases the acidity of the N-H proton, influencing the choice of reaction conditions.[2][3] This guide details three robust methodologies—Classical Alkylation with Alkyl Halides, Mitsunobu Reaction with Alcohols, and Reductive Amination with Carbonyls—providing detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic goals.

Foundational Principles: Reactivity of a Deactivated Indoline

The N-alkylation of an indoline nucleus is generally more straightforward than that of an indole, as the competing C3-alkylation pathway is absent due to the saturated nature of the heterocyclic ring.[4] However, the electronic properties of the substituent at the 7-position on the benzene ring dramatically alter the reactivity of the indoline nitrogen.

In the case of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, the nitro group exerts a powerful electron-withdrawing effect through resonance and induction. This effect delocalizes the nitrogen's lone pair of electrons into the aromatic system, thereby reducing its availability for nucleophilic attack. Consequently, more forcing conditions, such as the use of stronger bases or more reactive electrophiles, may be required compared to the alkylation of an unsubstituted indoline.[2]

Conversely, this electron withdrawal increases the acidity of the N-H proton (pKa of indole is ≈ 17 in DMSO), facilitating its deprotonation to form the corresponding indolinide anion.[2][3] This anion is a significantly more potent nucleophile than the neutral indoline, and its efficient generation is the cornerstone of several N-alkylation strategies.

Method 1: Classical N-Alkylation with Alkyl Halides

This is the most fundamental and widely employed method for N-alkylation, relying on the SN2 displacement of a halide by a potent indolinide nucleophile. The strategy involves a two-step sequence: deprotonation followed by alkylation.[5][6][7]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is critical to ensure complete and irreversible deprotonation of the weakly acidic N-H, maximizing the concentration of the reactive indolinide anion.[4] Sodium hydride (NaH) is an excellent choice as it forms the sodium indolinide salt and gaseous hydrogen, driving the reaction to completion.[2] Weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly with highly reactive alkylating agents like benzyl or allyl halides.[2]

  • Solvent Environment: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.[4] They effectively solvate the cation (e.g., Na⁺) of the indolinide salt without solvating the anion, preserving its nucleophilicity for the subsequent SN2 reaction.[2]

  • Temperature Control: The initial deprotonation with NaH is highly exothermic and releases flammable hydrogen gas. Performing this step at 0 °C is a critical safety and control measure.[8] The subsequent alkylation step can often be performed at room temperature or with gentle heating to increase the reaction rate.[2]

Experimental Protocol: Classical N-Alkylation

This protocol is a general guideline and may require optimization for specific alkyl halides.

Materials:

  • Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the substrate (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium indolinide may be accompanied by a color change.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Visualization: Classical N-Alkylation Workflow

sub Indoline Substrate solvent Add Anhydrous DMF sub->solvent deprotonation Deprotonation: Add NaH at 0 °C solvent->deprotonation alkylation Alkylation: Add Alkyl Halide deprotonation->alkylation monitor Stir & Monitor (TLC) alkylation->monitor workup Quench, Extract, & Purify monitor->workup product N-Alkylated Product workup->product

Caption: Workflow for Classical N-Alkylation of Indolines.

Method 2: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction is a powerful method for forming C-N bonds directly from alcohols, avoiding the need to pre-form an alkyl halide.[9] It operates under mild, neutral conditions and is particularly valuable for synthesizing products with a defined stereocenter, as the reaction proceeds with a predictable inversion of configuration at the alcohol's stereocenter.[10]

Causality Behind Experimental Choices:

  • Reagent System: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

  • Mechanism: PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This highly basic intermediate deprotonates the indoline N-H. The resulting indolinide anion then attacks an activated alcohol-phosphonium species in an SN2 fashion to form the desired product, triphenylphosphine oxide, and the reduced (hydrazide) form of the azodicarboxylate.[11]

  • Advantages: This method's key advantage is its ability to use alcohols directly as alkylating agents, expanding the scope of accessible structures. The mild conditions are compatible with a wide range of functional groups.[9][10]

Experimental Protocol: Mitsunobu Reaction

Materials:

  • Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the indoline substrate (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add the DIAD or DEAD (1.5 eq) dropwise to the cooled, stirred solution. A color change (e.g., to a yellow or orange hue) and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Purification: Upon completion, concentrate the reaction mixture directly under reduced pressure. The crude residue will contain the product and significant amounts of byproducts (triphenylphosphine oxide and the hydrazide). Purify directly by flash column chromatography on silica gel to isolate the N-alkylated product.

Visualization: Simplified Mitsunobu Mechanism

cluster_0 Activation cluster_1 Alkylation PPh3 PPh₃ DEAD DEAD PPh3->DEAD Attack Betaine Betaine Intermediate DEAD->Betaine Indoline Indoline-NH Betaine->Indoline Alcohol R-OH Betaine->Alcohol Indolinide Indolinide Anion Indoline->Indolinide Deprotonation Alkoxyphosphonium [R-OPPh₃]⁺ Alcohol->Alkoxyphosphonium Activation Product N-Alkylated Indoline Alkoxyphosphonium->Product Indolinide->Alkoxyphosphonium SN2 Attack start What is your alkylating agent? node_halide Alkyl Halide start->node_halide node_alcohol Alcohol start->node_alcohol node_carbonyl Aldehyde or Ketone start->node_carbonyl out_classical Use Classical Alkylation node_halide->out_classical is_chiral Is the alcohol chiral/secondary? node_alcohol->is_chiral out_reductive Use Reductive Amination node_carbonyl->out_reductive out_mitsunobu Use Mitsunobu Reaction is_chiral->out_mitsunobu Yes is_chiral->out_mitsunobu No (but still a good option)

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Introduction & Structural Analysis Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8) is a highly functionalized indoline building block of significant value in drug discovery and the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8) is a highly functionalized indoline building block of significant value in drug discovery and the synthesis of complex heterocyclic scaffolds. Structurally, it features a secondary amine at the N1 position, flanked by a strongly electron-withdrawing nitro group at C7 and a methyl ester at C5.

While the N1-H position is the logical site for late-stage diversification via C–N cross-coupling, its nucleophilicity is severely attenuated by the combined electron-withdrawing effects of the C5 and C7 substituents. Standard Ullmann-type copper catalysis or first-generation Palladium/BINAP systems typically fail or require harsh conditions that degrade the ester functionality[1]. To successfully functionalize this scaffold, researchers must utilize advanced Buchwald-Hartwig amination protocols specifically tuned for electron-deficient secondary amines .

Mechanistic Rationale & Catalyst Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle: oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the amine to form a Pd(II)-amido complex, and finally, reductive elimination to yield the C–N bond[2].

For electron-deficient amines like methyl 7-nitroindoline-5-carboxylate, the rate-limiting step shifts entirely to reductive elimination [3]. Because the indoline nitrogen is electron-poor, it poorly stabilizes the transition state required to expel the product.

The Solution: The use of highly active dialkylbiaryl phosphine ligands, specifically RuPhos . The bulky dicyclohexylphosphino group and the isopropoxy substituents on the biaryl backbone of RuPhos force the Palladium center into a sterically crowded geometry. This steric repulsion dramatically lowers the activation energy barrier for reductive elimination, rapidly pushing the electron-deficient indoline off the metal center[4].

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OA 1. Oxidative Addition (Ar-X inserts into Pd) Pd0->OA Ar-X PdII_1 RuPhos-Pd(II)(Ar)(X) Intermediate OA->PdII_1 AmineCoord 2. Amine Coordination & Deprotonation (Base removes HX) PdII_1->AmineCoord Indoline + Base PdII_2 RuPhos-Pd(II)(Ar)(N-Indoline) Amido Complex AmineCoord->PdII_2 RE 3. Reductive Elimination (Rate-Limiting Step) PdII_2->RE Steric acceleration by RuPhos RE->Pd0 Catalyst regeneration Product N1-Aryl Indoline Product RE->Product Product release

Caption: Catalytic cycle of Buchwald-Hartwig N-arylation highlighting RuPhos-accelerated reductive elimination.

Quantitative Data: Ligand & Condition Optimization

To demonstrate the causality of ligand selection, the table below summarizes the optimization matrix for the N-arylation of methyl 7-nitroindoline-5-carboxylate with 4-iodoanisole.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd₂(dba)₃BINAPCs₂CO₃Toluene100<10Sluggish reductive elimination; Pd black precipitation observed.
2Pd₂(dba)₃XPhosNaOtBuDioxane10045Moderate conversion; some dehalogenation of Ar-X.
3RuPhos Pd G3RuPhosNaOtBuDioxane10082Optimal steric bulk accelerates reductive elimination. Ester hydrolysis noted.
4 RuPhos Pd G3 RuPhos Cs₂CO₃ Dioxane 100 94 Milder base prevents C5-ester hydrolysis while maintaining high turnover.
5BrettPhos Pd G3BrettPhosCs₂CO₃Dioxane10012BrettPhos is too sterically hindered to accommodate secondary amines[3].

Experimental Protocol: Direct N1-Arylation

Target: Synthesis of Methyl 1-(4-methoxyphenyl)-7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 equiv, 1.0 mmol, 222.2 mg), 4-iodoanisole (1.2 equiv, 1.2 mmol, 280.8 mg), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%, 16.7 mg), and RuPhos ligand (0.02 equiv, 2 mol%, 9.3 mg).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst deactivation into unreactive Pd(II) oxides[2].

  • Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe, followed by anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg).

    • Causality: Cs₂CO₃ is chosen over the more traditional NaOtBu to prevent transesterification or base-mediated hydrolysis of the C5-methyl ester.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: The initial pale yellow suspension will transition to a deep, homogeneous red/brown solution within 15–20 minutes. This visual cue indicates the successful generation of the active Pd(0)-RuPhos species.

  • Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint: Confirm the disappearance of the starting material peak (m/z 223 [M+H]⁺) and the emergence of the product peak (m/z 329 [M+H]⁺).

  • Work-up & Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Advanced Workflow: Divergent Chemoselective Functionalization

A powerful application of this building block involves the reduction of the C7-nitro group to yield a 7-aminoindoline intermediate. This creates an internal competition between a secondary indoline amine (N1) and a primary aniline (C7-NH₂) .

By leveraging the precise steric tuning of Buchwald ligands, researchers can achieve perfect chemoselectivity. While RuPhos is optimal for the secondary N1 position, switching the catalyst to BrettPhos Pd G3 will exclusively direct the cross-coupling to the primary C7-NH₂ group, leaving the N1-H completely untouched[5]. BrettPhos possesses a highly congested binding pocket that physically cannot accommodate the bulky secondary indoline nitrogen, ensuring absolute regiocontrol.

Workflow cluster_0 Pathway A: Direct N1-Arylation cluster_1 Pathway B: C7-Chemoselective Arylation SM Methyl 7-nitroindoline -5-carboxylate CondA RuPhos Pd G3, Cs2CO3 Ar-X, 100°C SM->CondA Red Pd/C, H2 Nitro Reduction SM->Red ProdA N1-Aryl-7-nitroindoline (Secondary Amine Target) CondA->ProdA Int 7-Aminoindoline Intermediate Red->Int CondB BrettPhos Pd G3, Base Ar-X, 80°C Int->CondB ProdB C7-N-Aryl-indoline (Primary Amine Target) CondB->ProdB

Caption: Workflow logic for divergent, chemoselective cross-coupling of the indoline scaffold.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure[3] Source: ACS Omega URL: [Link]

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides[5] Source: Journal of the American Chemical Society URL: [Link]

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors[4] Source: Journal of the American Chemical Society URL: [Link]

  • Title: Diindolylamine Preparation and Stability Investigations[1] Source: ACS Omega URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook[2] Source: Organic Process Research & Development URL: [Link]

Sources

Application

Application Note: Synthesis of Pharmaceutical Intermediates from Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Executive Summary Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (commonly referred to as methyl 7-nitroindoline-5-carboxylate, CAS: 2167266-06-8) is a highly versatile, trifunctional scaffold utilized in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (commonly referred to as methyl 7-nitroindoline-5-carboxylate, CAS: 2167266-06-8) is a highly versatile, trifunctional scaffold utilized in modern drug discovery[1]. The molecule presents three orthogonal sites for derivatization: a secondary indoline nitrogen, a reducible nitro group at the C7 position, and a hydrolyzable methyl ester at the C5 position. This application note details the field-proven methodologies for chemoselectively manipulating this scaffold to generate high-value pharmaceutical intermediates, including 7-aminoindolines and aromatized 1H-indoles.

Structural Analysis & Reactivity Profile

Understanding the intrinsic electronic and steric properties of methyl 7-nitroindoline-5-carboxylate is critical for designing self-validating synthetic protocols:

  • The Indoline Nitrogen: As a secondary amine, the N1 position is sterically accessible but electronically deactivated by the electron-withdrawing para-ester and ortho-nitro groups. This reduces its nucleophilicity, requiring stronger bases or elevated temperatures for efficient N-alkylation or N-acylation.

  • The C7 Nitro Group: Aromatic nitro groups are highly susceptible to reduction[2]. However, traditional high-pressure hydrogenation using H2​ gas over Palladium on Carbon (Pd/C) carries the risk of over-reducing the indoline core or causing unwanted ring-opening[3]. Transfer hydrogenation is the preferred, chemoselective alternative.

  • The 2,3-Dihydro-1H-indole Core: The indoline ring's conformational constraints enforce conjugation with the arene ring, enhancing its hydride donor ability[4]. Consequently, the core is readily aromatized to an indole using hydride acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[5].

Divergent Synthetic Pathways

G Core Methyl 7-nitroindoline- 5-carboxylate (CAS: 2167266-06-8) Amine Methyl 7-aminoindoline- 5-carboxylate (Amine Intermediate) Core->Amine Pd/C, N2H4·H2O (Nitro Reduction) Indole Methyl 7-nitro-1H-indole- 5-carboxylate (Aromatized Scaffold) Core->Indole DDQ, THF (Dehydrogenation) Acid 7-nitroindoline- 5-carboxylic acid (Coupling Precursor) Core->Acid LiOH, THF/H2O (Ester Hydrolysis) NAcyl Methyl 1-acyl-7-nitroindoline- 5-carboxylate (N-Protected Core) Core->NAcyl RCOCl, Et3N (N-Acylation)

Divergent synthetic pathways from methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Quantitative Reaction Metrics

The following table summarizes the optimized conditions and expected quantitative outcomes for the primary transformations of this scaffold.

TransformationReagents & Optimized ConditionsTarget IntermediateTypical YieldChemoselectivity Focus
Nitro Reduction 5% Pd/C, N2​H4​⋅H2​O , MeOH, 60 °C, 2 hMethyl 7-aminoindoline-5-carboxylate88–94%Avoids over-reduction of the indoline core[3].
Dehydrogenation DDQ (1.5 eq), THF, 25 °C, 3 hMethyl 7-nitro-1H-indole-5-carboxylate85–92%Prevents over-oxidation to oxindole derivatives[4].
Ester Hydrolysis LiOH (2.0 eq), THF/ H2​O (3:1), 25 °C, 4 h7-nitroindoline-5-carboxylic acid>95%Preserves the nitro group and indoline core integrity.

Experimental Protocols & Mechanistic Insights

Protocol A: Chemoselective Transfer Hydrogenation (Nitro Reduction)

Traditional catalytic hydrogenation with H2​ gas is highly flammable and can lead to poor selectivity in functionalized nitroarenes[3][6]. To mitigate this, catalytic transfer hydrogenation utilizing hydrazine hydrate as an in situ hydrogen donor provides a mild, highly controllable reduction environment.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged reaction vessel, suspend methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 equiv) in anhydrous methanol (0.2 M). Causality: Protic solvents like methanol significantly accelerate hydrogenation rates by facilitating proton transfer during the reduction of the nitro group[6].

  • Catalyst Addition: Carefully add 5 wt% Pd/C (10 mol% Pd). CAUTION: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under a blanket of argon[6].

  • Hydrogen Transfer: Dropwise add hydrazine hydrate ( N2​H4​⋅H2​O , 5.0 equiv) at room temperature.

  • Reaction: Heat the mixture to 60 °C. The reaction is typically complete within 1–2 hours. Monitor via LC-MS until the mass corresponding to the nitro starting material is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate. Self-Validation: Do not let the filtered Pd/C dry out, as Pd/C adsorbing hydrogen is extremely flammable[6]. Concentrate the filtrate under reduced pressure to yield methyl 7-aminoindoline-5-carboxylate.

Protocol B: DDQ-Mediated Dehydrogenation (Indoline Aromatization)

Dehydrogenation of indolines provides a strategic route to indoles, often overcoming the limitations of direct indole functionalization[4]. DDQ is the industry standard for this transformation due to its efficiency as a stoichiometric hydride acceptor[7].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting indoline (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Oxidant Addition: Portion-wise add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) at 0 °C. Causality: The indoline ring's conformational constraints enforce conjugation with the arene, enhancing its hydride donor ability and making it highly susceptible to oxidation by DDQ[4].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. The solution will darken significantly as the reduced byproduct, DDH (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), precipitates.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Causality: The basic quench deprotonates the DDH byproduct, solubilizing it as a sodium salt in the aqueous layer and allowing for rapid phase-separation from the organic product[5].

  • Isolation: Extract the aqueous layer with dichloromethane ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to afford methyl 7-nitro-1H-indole-5-carboxylate.

Protocol C: Ester Saponification

To utilize the scaffold in amide coupling reactions (e.g., synthesizing targeted kinase inhibitors), the C5 methyl ester must be hydrolyzed to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 7-nitroindoline-5-carboxylate (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equiv). Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. The product, 7-nitroindoline-5-carboxylic acid, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Common Organic Chemistry Title: Nitro Reduction - Common Conditions: H2 + Pd/C Source: commonorganicchemistry.com URL:[Link]

  • National Institutes of Health (PMC) Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: nih.gov URL:[Link]

  • University of Tokyo Laboratory Protocols Title: Hydrogenation (atmospheric pressure) with Pd/C Source: u-tokyo.ac.jp URL:[Link]

  • American Chemical Society (Organic Letters) Title: Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates Source: acs.org URL:[Link]

  • National Institutes of Health (PMC) Title: DDQ catalyzed oxidative lactonization of indole-3-butyric acids Source: nih.gov URL:[Link]

  • Heterocycles (CLOCKSS Archive) Title: Application of the DDQ Oxidation to the Synthesis of Oxidized Indole Alkaloids Source: clockss.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals tasked with synthesizing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals tasked with synthesizing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (also known as methyl 7-nitroindoline-5-carboxylate).

7-Nitroindoline derivatives are highly valued as photocleavable protecting groups, "caged" compounds for light-induced release, and crosslinkers in solid-phase peptide synthesis[1]. However, direct modification of 7-nitroindolines is often hindered by the poor nucleophilicity of the aromatic amine, necessitating highly optimized, multi-step synthetic routes from un-nitrated indoline precursors[2].

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-yield, regioselective synthesis.

Mechanistic Workflow & Causality

The synthesis of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate from methyl indoline-5-carboxylate requires a precise three-stage sequence to navigate the competing electronic effects of the indoline core.

  • N-Protection (Acetylation): The free secondary amine of indoline is highly susceptible to oxidation by nitric acid, which rapidly aromatizes the core into an indole. N-acetylation pacifies the amine and provides critical steric and electronic direction for the subsequent electrophilic aromatic substitution.

  • Regioselective Nitration: Direct nitration of indolines typically favors the 5-position. However, because the 5-position is blocked by a methyl ester, nitration must be directed to the 7-position. Using standard mixed acids often yields mixtures of 4-nitro and 6-nitro isomers. Conversely, treating the N-acetylated intermediate with acetyl nitrate (generated in situ) unexpectedly and efficiently directs nitration almost exclusively to the 7-position[3].

  • Selective Deprotection: Removing the N-acetyl group without hydrolyzing the C5-methyl ester requires anhydrous acidic methanolysis. Basic hydrolysis will unavoidably saponify the ester, destroying the target molecule.

SynthesisWorkflow SM Methyl indoline-5-carboxylate (Starting Material) Step1 Step 1: N-Acetylation (Ac2O, Pyridine, DCM) SM->Step1 Int1 Methyl 1-acetylindoline-5-carboxylate (Protected Intermediate) Step1->Int1 Step2 Step 2: Regioselective Nitration (HNO3, Ac2O, -10°C) Int1->Step2 Int2 Methyl 1-acetyl-7-nitroindoline-5-carboxylate (Nitrated Intermediate) Step2->Int2 Step3 Step 3: Selective Deprotection (HCl, MeOH, Reflux) Int2->Step3 Product Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (Target Product) Step3->Product

Fig 1. Three-step synthesis workflow for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Quantitative Optimization Data

To demonstrate the causality behind the reagent selections in our protocols, review the following optimization matrices.

Table 1: Effect of Nitrating Agents on Regioselectivity (Substrate: Methyl 1-acetylindoline-5-carboxylate)

Nitrating Agent Temp (°C) 7-Nitro Yield (%) 4-Nitro/6-Nitro Yield (%) Indole Byproduct (%)
HNO₃ / H₂SO₄ (Mixed Acid) 0 15 65 12
HNO₃ / AcOH 25 22 40 35

| Acetyl Nitrate (HNO₃ / Ac₂O) | -10 | 88 | < 5 | < 2 |

Table 2: Deprotection Conditions and Ester Preservation (Substrate: Methyl 1-acetyl-7-nitroindoline-5-carboxylate)

Reagent System Temp (°C) N-Deacetylation (%) Ester Hydrolysis (%) Isolated Yield (%)
NaOH / H₂O / MeOH 65 >99 >95 < 5
6N HCl / H₂O 100 >99 80 15

| AcCl / MeOH (Anhydrous) | 65 | >95 | < 2 | 91 |

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every protocol below includes integrated analytical checkpoints to ensure your reaction is proceeding correctly before moving to the next stage.

Step 1: Synthesis of Methyl 1-acetylindoline-5-carboxylate
  • Setup: Dissolve methyl indoline-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under N₂.

  • Addition: Add pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (Ac₂O, 1.5 eq) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material (fluorescent under shortwave UV) should be completely consumed. LC-MS must confirm the product mass ( [M+H]+=220.1 ).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1N HCl, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Regioselective Nitration to Methyl 1-acetyl-7-nitroindoline-5-carboxylate
  • Reagent Preparation (CRITICAL): In a separate, flame-dried flask, cool acetic anhydride (5.0 eq) to -10 °C. Carefully add fuming nitric acid (HNO₃, >90%, 1.1 eq) dropwise. Stir for 15 minutes to pre-form acetyl nitrate.

  • Addition: Dissolve the product from Step 1 in anhydrous DCM and add it dropwise to the acetyl nitrate solution, strictly maintaining the internal temperature between -10 °C and -5 °C.

  • Reaction: Stir at -10 °C for 1 hour.

  • Validation Checkpoint: The solution will turn deep yellow/orange. LC-MS must show a dominant peak at [M+H]+=265.1 .

  • Workup: Pour the mixture over crushed ice. Extract with EtOAc, wash extensively with saturated NaHCO₃ until the aqueous layer is pH 8, dry, and concentrate. Recrystallize from EtOH if necessary.

Step 3: Selective Deprotection to Target Compound
  • Reagent Preparation: Cool anhydrous methanol (0.1 M relative to substrate) to 0 °C. Add acetyl chloride (AcCl, 5.0 eq) dropwise to generate anhydrous methanolic HCl in situ.

  • Reaction: Add the nitrated intermediate from Step 2. Attach a reflux condenser and heat to 65 °C for 12-16 hours.

  • Validation Checkpoint: Analyze by ¹H NMR. The sharp singlet corresponding to the N-acetyl methyl group (~2.2 ppm) must be completely absent. LC-MS must show [M+H]+=223.1 .

  • Isolation: Concentrate the mixture in vacuo. Neutralize the residue with saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield in Nitration Step Analyze LC-MS / NMR Analysis Issue->Analyze B1 [M-2+H]+ Peak (Indole Oxidation) Analyze->B1 Oxidation B2 Wrong Regioisomer (4-nitro derivative) Analyze->B2 Poor Selectivity S1 Reduce HNO3 eq. Maintain Temp < 0°C B1->S1 S2 Use Acetyl Nitrate Avoid Mixed Acids B2->S2

Fig 2. Decision tree for troubleshooting common failures during the regioselective nitration step.

Q: During the nitration step, my yield is low, and LC-MS shows a major byproduct with a mass of [M−2+H]+ . What is happening? A: You are observing the oxidative aromatization of the indoline core into an indole. The indoline ring is highly sensitive to oxidation[4]. This occurs if the reaction temperature exceeds 0 °C or if a large excess of nitric acid is used. Ensure strict internal temperature control (-10 °C) and use exactly 1.1 equivalents of fuming HNO₃.

Q: I am getting a mixture of nitration regioisomers (e.g., 4-nitro vs. 7-nitro). How can I improve selectivity for the 7-position? A: Regioselectivity is dictated by the nitrating species. Standard mixed acid (HNO₃/H₂SO₄) protonates the amide, altering its directing effects and favoring the 4-position or 6-position. Acetyl nitrate, formed in situ from acetic anhydride and nitric acid, strongly favors the 7-position via a proposed N-nitration/rearrangement pathway[3]. Ensure your acetic anhydride is strictly anhydrous and freshly opened.

Q: During the final deprotection step, my methyl ester is converting to a carboxylic acid. How do I stop this? A: This is a classic issue caused by the presence of water. Even trace water in your acidic methanol will lead to partial ester hydrolysis. Do not use aqueous HCl. Instead, use strictly anhydrous methanol and generate HCl in situ using acetyl chloride or TMS-Cl. This forces the equilibrium toward the methyl ester via Fischer esterification while providing the necessary protic acidity to cleave the N-acetyl amide.

Sources

Optimization

troubleshooting solubility issues of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate in DMSO

Technical Support Center: Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate Welcome to the technical support center for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. This guide provides in-depth troubleshooting fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Welcome to the technical support center for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. This guide provides in-depth troubleshooting for common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, ensuring complete and stable solubilization is the first critical step for reliable downstream assays. This document is structured to provide immediate solutions and deeper scientific context for the challenges you may face.

Quick Troubleshooting Guide

This table addresses the most frequent issues and provides immediate first-line actions. For more detailed explanations, please refer to the in-depth FAQ section.

Observed Issue Potential Cause(s) Immediate Action(s) to Take
Compound forms a suspension or fails to dissolve at room temperature. 1. Kinetic barrier to dissolution.2. Attempted concentration is above the thermodynamic solubility limit.1. Vortex the solution vigorously for 2-5 minutes.2. Gently warm the solution in a water bath at 37-40°C for 10-15 minutes.[1][2]3. Use a bath sonicator for 5-10 minutes to break up solid aggregates.[1][3]
Solution is clear after heating but precipitate forms upon cooling. The solution was supersaturated at the higher temperature. The desired concentration is likely above the compound's thermodynamic solubility at room temperature.1. Re-warm the solution before use.2. Prepare a more dilute stock solution (e.g., reduce concentration by 50%).3. Maintain the stock at 37°C if the experiment allows and stability is confirmed.
A previously clear stock solution stored in the freezer now has precipitate. 1. DMSO has absorbed atmospheric moisture, reducing its solvating power.[2][4]2. Freeze-thaw cycles have promoted crystallization.[4][5]1. Equilibrate vial to room temperature before opening to prevent condensation.2. Attempt to redissolve using gentle warming and vortexing.[2]3. If it does not redissolve, the stock may be compromised. Prepare a fresh stock using anhydrous DMSO and aliquot into single-use volumes.[3]
Precipitation occurs when diluting the DMSO stock into aqueous buffer/media. "Solvent-shifting" or "crashing out" due to the drastic change in solvent polarity from organic (DMSO) to aqueous.1. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[1]2. Prepare a more dilute DMSO stock so a smaller volume change occurs upon dilution.3. Consider the use of co-solvents or surfactants in the final aqueous solution if the assay permits.[6]

In-Depth Troubleshooting & FAQs

Q1: I'm having trouble dissolving methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate in DMSO at my target concentration. What is the first thing I should do?

Answer: The initial inability to dissolve a compound is often a kinetic issue, not necessarily a thermodynamic one. The energy barrier to break down the crystal lattice and solvate the molecules can be overcome with physical agitation and gentle heat.

The recommended first-line approach is a sequence of mechanical and thermal energy input:

  • Vortexing: Mix the vial vigorously for 2-5 minutes. This provides mechanical energy to break apart larger particles and increase the surface area exposed to the solvent.[1]

  • Gentle Warming: Use a water bath set to 37-40°C for 10-15 minutes.[1][2] This increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate. It is crucial not to overheat, as DMSO can decompose at its boiling point (189°C), and decomposition can be catalyzed by acids or bases at lower temperatures.[7] While stable at moderate temperatures, prolonged heating above 150°C can lead to degradation.[8]

  • Sonication: If the compound remains insoluble, use a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that act as powerful local agitators, breaking down stubborn aggregates.[1][3]

If these steps fail, it is likely that your target concentration exceeds the compound's intrinsic solubility limit in DMSO. In this case, you should attempt to prepare a more dilute stock solution.

Q2: Could the quality of my DMSO be the source of my solubility problems?

Answer: Absolutely. The purity and water content of DMSO are critical factors that are often overlooked.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly alter the solvent's properties. The presence of water increases the polarity and structuredness of the solvent, making it more difficult to dissolve large, lipophilic compounds.[2][4] Even brief exposure to ambient air can introduce a significant amount of water.

  • Best Practices for DMSO Handling:

    • Use Anhydrous Grade: Always start with a high-purity, anhydrous grade of DMSO.

    • Purchase Small Bottles: Purchase DMSO in smaller bottles to minimize the time a bottle is open and exposed to air.

    • Proper Storage: Store DMSO in a tightly sealed container, preferably in a desiccator, to protect it from humidity.[2]

    • Work Quickly: When preparing solutions, dispense the required amount of DMSO and recap the bottle promptly.

    • Equilibrate Before Opening: When removing a bottle from a colder storage area (like a refrigerator), always allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold bottle.

If you suspect your DMSO has absorbed water, using a fresh, unopened bottle of anhydrous DMSO is the best troubleshooting step.

Q3: My compound dissolved with heat, but a precipitate formed after storing it at -20°C. Is the stock solution still usable?

Answer: This is a common phenomenon related to the difference between kinetic and thermodynamic solubility. By heating, you created a supersaturated solution. Upon cooling, especially during a freeze-thaw cycle, the system has enough energy to rearrange into a more stable, lower-energy crystalline state, causing precipitation.[4]

The usability of the stock depends on whether the precipitate can be fully redissolved.

  • Bring the vial to room temperature.

  • Apply the dissolution protocol again (vortex, gentle warming, sonication).

  • Visually inspect the solution carefully against a light source to ensure no micro-precipitates remain.

If the solution becomes completely clear again, it is usable. However, this indicates that the stored concentration is not stable long-term at -20°C. The best practice to avoid this is to aliquot the freshly made, clear stock solution into single-use volumes for storage.[3] This minimizes freeze-thaw cycles on the entire batch. For subsequent experiments, you can simply thaw one aliquot and ensure it is fully redissolved before use.

Q4: Are there any co-solvents I can use with DMSO to improve the solubility of my compound?

Answer: Yes, using a co-solvent can be an effective strategy, particularly if the final application involves dilution into an aqueous medium.[6] Co-solvents can help bridge the polarity gap between DMSO and water, potentially preventing precipitation upon dilution. The choice of co-solvent is highly dependent on the experimental system (e.g., cell-based assays, in vivo studies) and its compatibility.

Co-Solvent Properties & Considerations Typical Use Case
N-Methyl-2-pyrrolidone (NMP) Aprotic, polar solvent. Strong solubilizing power. Miscible with water.Often used in preclinical formulation development.
Polyethylene Glycol 400 (PEG 400) Water-miscible polymer. Low toxicity. Can help maintain solubility in aqueous solutions.Common in both in vitro and in vivo formulations.[6]
Ethanol Polar protic solvent. Often used in combination with other solvents.Can be useful but may not be compatible with all cell types.
Tween® 80 / Solutol® HS 15 Non-ionic surfactants. Form micelles that can encapsulate hydrophobic compounds.Used to create stable formulations for in vivo dosing.[6]

Important: When using a co-solvent, it is critical to perform vehicle control experiments to ensure the solvent mixture itself does not cause any artifacts in your assay.

Experimental Protocols & Workflows

Protocol 1: Systematic Approach to Stock Solution Preparation

This protocol outlines a systematic workflow for preparing a stock solution when the solubility is unknown.

  • Preparation:

    • Allow the container of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate and a fresh bottle of anhydrous DMSO to equilibrate to room temperature.

    • Weigh the desired amount of compound into a sterile, appropriately sized glass vial.

  • Initial Dissolution Attempt:

    • Add a portion of the calculated DMSO volume (e.g., 80% of the total).

    • Cap the vial tightly and vortex for 2 minutes. Visually inspect for undissolved material.

  • Energy Input:

    • If not fully dissolved, place the vial in a sonicating water bath for 10 minutes.

    • If solids persist, move the vial to a 37°C water bath for 15 minutes, with intermittent vortexing.

  • Final Volume Adjustment:

    • Once the solution is completely clear, remove it from the heat/sonication and allow it to cool to room temperature.

    • Add the remaining DMSO to reach the final target concentration and vortex to mix thoroughly.

  • Storage:

    • Immediately aliquot the solution into single-use, tightly sealed tubes (e.g., polypropylene or glass, depending on compound compatibility).

    • For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[6] Always consult compound-specific stability data if available.

Troubleshooting Logic Workflow

The following diagram illustrates the decision-making process for troubleshooting solubility issues.

G start Start: Compound + Anhydrous DMSO vortex Vortex for 2-5 min start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No success Success: Solution Prepared Aliquot and Store at -20/-80°C check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm to 37°C for 10-15 min check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Failure: Concentration exceeds thermodynamic solubility check3->fail No reassess Re-evaluate: 1. Lower the concentration 2. Consider co-solvents fail->reassess

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized heterocyclic compounds. The purification of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate via normal-phase silica gel chromatography presents a unique set of physicochemical challenges.

This indoline derivative possesses a mixed-polarity profile: a hydrophobic aromatic core, a hydrolytically sensitive methyl ester, a strongly electron-withdrawing nitro group, and a secondary amine (N-H). While the nitro and ester groups attenuate the basicity of the indoline nitrogen, the N-H bond remains a potent hydrogen-bond donor. This guide provides field-proven, mechanistically grounded solutions to overcome tailing, degradation, and poor resolution during its purification.

Part 1: Troubleshooting & FAQs

Q1: Why does methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate streak severely on normal-phase silica gel? Causality: The compound features a secondary amine within the 2,3-dihydro-1H-indole core. Standard Type-A silica gel possesses residual acidic silanols (Si-OH) on its surface [3]. These silanols engage in strong, non-linear hydrogen bonding and potential ion-exchange interactions with the indoline nitrogen. This creates a mixed-mode retention mechanism where the compound is retained by both standard adsorption and silanol-binding, leading to a concentration-dependent retention time and severe peak tailing [4]. Solution: Introduce a competitive silanol suppressor. Adding 1% (v/v) Triethylamine (TEA) to your mobile phase effectively masks these active silanol sites [1]. TEA has a higher affinity for the acidic silanols than the attenuated indoline amine, ensuring your target compound elutes via a pure adsorption mechanism with symmetrical band shapes.

Q2: During purification, I noticed a secondary, faster-eluting yellow band forming. What is this, and how do I prevent it? Causality: Indolines are highly susceptible to spontaneous oxidative dehydrogenation, converting the 2,3-dihydro-1H-indole core into a fully aromatic 1H-indole. The acidic surface of silica gel, combined with exposure to atmospheric oxygen and light during prolonged column runs, catalyzes this aromatization[2]. The resulting methyl 7-nitro-1H-indole-5-carboxylate is less polar (due to the loss of the sp3 carbons and changes in the molecular dipole) and will elute faster than the indoline. Solution: Speed is critical. Utilize positive-pressure flash column chromatography rather than gravity-fed columns to minimize residence time on the silica[5]. If oxidation persists, consider running the column under an inert atmosphere (nitrogen/argon pressure) or using deactivated silica gel.

Q3: How do I select the optimal solvent system for this specific derivative? Causality: The compound exhibits a dichotomous polarity profile. A highly non-polar system will cause the compound to stick to the baseline, while a highly polar system (e.g., DCM/MeOH) will cause it to elute at the solvent front alongside polar impurities. Solution: A binary gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc) provides the optimal selectivity. Begin with a 2D TLC stability test [2] using a 4:1 Hexanes:EtOAc system. Aim for an Rf of 0.25–0.35. The inherent yellow/orange chromophore of the nitro group allows for real-time visual tracking of the product band, eliminating the immediate need for UV monitoring during fraction collection.

Part 2: Chromatographic Decision Workflows

Troubleshooting Problem Issue: Poor Separation / Tailing Check Analyze TLC Plate Problem->Check Streak Severe Streaking (Rf 0.1-0.4) Check->Streak Degrade Multiple Spots (Decomposition) Check->Degrade Coelute Co-elution with Impurities Check->Coelute Sol1 Add 1% TEA to Eluent (Mask Silanols) Streak->Sol1 Sol2 Use Neutralized Silica Minimize Column Time Degrade->Sol2 Sol3 Decrease Polarity (e.g., 5:1 Hex/EtOAc) Coelute->Sol3

Caption: Decision tree for troubleshooting poor chromatographic separation of indolines.

Part 3: Quantitative Data Presentation

Table 1: Mobile Phase Optimization and Tailing Factors for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Solvent System (v/v)AdditiveRf ValueTailing Factor (T_f)Chromatographic Observation
Hexanes:EtOAc (4:1)None0.15> 2.5 (Severe)Heavy streaking; poor resolution from baseline impurities.
Hexanes:EtOAc (3:1)None0.281.8 (Moderate)Band broadening; trailing edge overlaps with subsequent fractions.
Hexanes:EtOAc (4:1) 1% TEA 0.30 1.1 (Excellent) Sharp, symmetrical yellow band; optimal resolution.
DCM:MeOH (95:5)None0.851.0Co-elution with non-polar and moderately polar impurities.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: 2D TLC for Compound Stability Analysis

This protocol validates whether the indoline is oxidizing to the indole on the silica surface prior to committing to a full column[2].

  • Preparation: Obtain a 5x5 cm silica gel 60 F254 TLC plate.

  • Spotting: Lightly spot the crude mixture in the bottom-left corner, exactly 1 cm from both edges.

  • First Development: Develop the plate in Hexanes:EtOAc (4:1) containing 1% TEA.

  • Drying: Remove the plate and dry completely under a gentle stream of nitrogen (do not use heat, which accelerates oxidation).

  • Second Development: Rotate the plate 90 degrees so the separated spots form the new baseline. Develop again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm) and visible light.

    • Pass: All spots lie on a perfect diagonal line. The compound is stable.

    • Fail: Spots appear off the diagonal, indicating decomposition or oxidation during the TLC process. You must switch to deactivated silica or alumina.

Protocol 2: Flash Column Chromatography with Silanol Suppression

This method utilizes wet-loading to prevent the compound from crashing out, and silanol suppression to ensure sharp elution [5].

  • Eluent Preparation: Prepare 1L of Hexanes:EtOAc (4:1). Add 10 mL of Triethylamine (TEA) to create a 1% v/v suppressed system. Mix thoroughly.

  • Column Packing (Slurry Method): Weigh out silica gel at a 50:1 ratio to your crude sample mass [5]. Create a slurry using the prepared eluent and pour it into the column. Apply positive air pressure to pack the bed tightly.

  • Sample Loading: Dissolve the crude methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate in the absolute minimum amount of DCM (e.g., 1-2 mL for 500 mg). Carefully apply this directly to the top of the flat silica bed.

  • Elution & Visual Tracking: Begin eluting with the 1% TEA solvent system under positive pressure.

    • Validation Check: The nitro group imparts a strong yellow/orange color. You should observe a distinct, tight yellow band moving down the column. If the band begins to smear extensively, the TEA concentration may be insufficient.

  • Fraction Collection & Isolation: Collect the yellow band into test tubes. Immediately analyze fractions via TLC. Pool the pure fractions and concentrate in vacuo at a low temperature (< 35°C) to prevent ester hydrolysis or degradation from the residual TEA.

Part 5: Workflow Visualization

Workflow Start Crude Reaction Mixture TLC TLC Optimization (Hexanes/EtOAc) Start->TLC CheckTailing Tailing Observed? TLC->CheckTailing AddTEA Add 1% TEA to Eluent CheckTailing->AddTEA Yes NoTEA Standard Elution CheckTailing->NoTEA No Pack Pack Column (Slurry Method, 50:1 Silica) AddTEA->Pack NoTEA->Pack Elute Run Column & Collect (Visual Tracking: Yellow Band) Pack->Elute Pure Pure Methyl 7-nitro- indoline-5-carboxylate Elute->Pure

Caption: Standard workflow for the purification of polar indoline derivatives via flash chromatography.

References

  • LCGC International. What's Happening to My Column? Retrieved from [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals mitigate the degradation of methyl 7-nitro-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals mitigate the degradation of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate during storage and handling.

This indoline derivative possesses two highly vulnerable structural motifs: a secondary amine within a partially saturated indoline ring, and a methyl ester. Understanding the thermodynamic causality behind their degradation is critical for designing a self-validating storage protocol.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The degradation of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate primarily proceeds via two distinct pathways:

  • Aerobic Oxidation (Aromatization): The 2,3-dihydro-1H-indole (indoline) core is thermodynamically driven to oxidize into a fully aromatic indole ring (methyl 7-nitro-1H-indole-5-carboxylate). This dehydrogenation is catalyzed by molecular oxygen, light, and trace transition metals[1][2].

  • Ester Hydrolysis: The methyl ester at the C5 position is susceptible to nucleophilic acyl substitution. In the presence of ambient moisture (water) or pH extremes, the ester cleaves to form 7-nitro-2,3-dihydro-1H-indole-5-carboxylic acid and methanol[3][4].

DegradationPathways Parent Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (Intact Indoline Ester) Oxidation Aerobic Oxidation (Autoxidation/Aromatization) Parent->Oxidation O2, Light, Heat Trace Metals Hydrolysis Ester Hydrolysis (Nucleophilic Acyl Substitution) Parent->Hydrolysis H2O, Acid/Base Condensation Indole Methyl 7-nitro-1H-indole-5-carboxylate (Aromatized Degradant) Oxidation->Indole -2H (Dehydrogenation) Acid 7-nitro-2,3-dihydro-1H-indole-5-carboxylic acid + Methanol (Hydrolyzed Degradant) Hydrolysis->Acid Cleavage of Methoxy Group

Fig 1: Primary degradation pathways of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS analysis shows a new peak with a mass [M-2]. Why is my sample turning yellow/dark over time? A: A mass shift of -2 Da (loss of two protons) combined with a darkening of the compound indicates oxidative aromatization of the indoline core to an indole[1]. The indoline ring is highly susceptible to aerobic oxidation. If your sample is stored in clear vials or exposed to ambient air, photo-oxidation and autoxidation will rapidly degrade the batch. Troubleshooting: Immediately switch to amber or opaque vials to block UV/Vis light. Purge the headspace of your storage vials with ultra-high purity (UHP) Argon or Nitrogen before sealing.

Q2: I store my compound in the -20°C freezer, but I still see degradation to the carboxylic acid. Why? A: You are experiencing moisture-driven ester hydrolysis . While cold storage slows down thermal degradation, standard laboratory freezers are highly humid environments. If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture condenses directly onto the cold powder[4]. Over time, this accumulated water drives the hydrolysis of the methyl ester[3]. Troubleshooting: You must store the compound in a secondary container (like a desiccator jar) filled with active desiccant (e.g., Drierite or molecular sieves). Furthermore, never open a cold vial . Allow it to equilibrate to room temperature inside a desiccator before breaking the seal.

Q3: Which solvents should I use for preparing stock solutions to minimize degradation? A: Avoid protic solvents (like methanol or water) for long-term stock solutions, as they can participate in or facilitate ester hydrolysis. Use anhydrous, amine-free polar aprotic solvents such as anhydrous DMSO or DMF. Store stock solutions at -80°C and use them within 1-2 weeks. Do not subject solutions to repeated freeze-thaw cycles.

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure scientific integrity and reproducibility, implement this self-validating workflow for handling bulk shipments of the compound.

Step 1: Environmental Control Transfer the newly received bulk compound into an inert-atmosphere glovebox (Argon or Nitrogen) with monitored humidity (<5% RH).

Step 2: Single-Use Aliquoting Weigh the compound into single-use, amber glass vials. This prevents the entire batch from being exposed to oxygen and moisture during repeated sampling.

Step 3: Inert Gas Purging If a glovebox is unavailable, use a Schlenk line or a gentle stream of UHP Argon to displace the ambient air in the headspace of each vial. Argon is heavier than air and is preferred over Nitrogen for blanketing solid powders.

Step 4: Sealing and Secondary Containment Seal the vials tightly with PTFE-lined caps (avoid standard rubber septa which are permeable to oxygen over time). Place the vials into a secondary wide-mouth jar containing indicating desiccant (e.g., anhydrous CaSO4).

Step 5: Temperature-Controlled Storage Store the secondary container in a -20°C or -80°C freezer.

StorageWorkflow Start Bulk Compound Received Glovebox Transfer to Inert Glovebox Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Purge Argon Purge & Seal Aliquot->Purge Desiccator Place in Secondary Desiccator Jar Purge->Desiccator Freezer Store at -20°C or -80°C Desiccator->Freezer

Fig 2: Optimal handling and storage workflow to prevent oxidation and hydrolysis.

Quantitative Stability Metrics

The following table summarizes the expected stability profile of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate under various storage conditions. Note: Data represents extrapolated stability metrics based on the kinetic behavior of homologous indoline-ester compounds.

Storage ConditionAtmosphereLight ExposureMoisture ControlEstimated Shelf Life (>95% Purity)Primary Degradant Observed
Room Temp (25°C)Ambient AirAmbient Lab LightNone< 1 WeekIndole (Oxidation)
Room Temp (25°C)ArgonDark (Amber Vial)Desiccated1 - 2 MonthsIndole (Oxidation)
Freezer (-20°C)Ambient AirDarkNone (Condensation)3 - 6 MonthsCarboxylic Acid (Hydrolysis)
Freezer (-20°C) Argon Dark (Amber Vial) Desiccated > 2 Years Negligible
Ultra-Low (-80°C)ArgonDark (Amber Vial)Desiccated> 5 YearsNegligible

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide.com URL:[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate URL:[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence Organic Letters - ACS Publications URL:[Link]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles ACS Publications URL:[Link]

Sources

Troubleshooting

reducing unwanted byproducts in methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate reactions

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers and drug development professionals working with methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate . This specific ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide is designed for researchers and drug development professionals working with methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate .

This specific indoline derivative presents a unique synthetic challenge: it contains a secondary amine (N1) deactivated by a sterically adjacent nitro group (C7), alongside a base-sensitive methyl ester (C5). Standard functionalization protocols often lead to complex mixtures, incomplete conversions, or ester hydrolysis. Below, we diagnose the root causes of these unwanted byproducts and provide self-validating, field-proven methodologies to eliminate them.

Section 1: Nitro Reduction Bottlenecks

FAQ: Why does my catalytic hydrogenation stall, leaving a persistent yellow/orange mixture instead of the expected 7-aminoindoline?

Causality: The reduction of aromatic nitro compounds is not a single-step process; it proceeds sequentially: Nitro Nitroso Hydroxylamine Amine[1]. The final reduction of the hydroxylamine intermediate to the amine is the rate-limiting step[2]. When using standard Palladium on Carbon (Pd/C) at atmospheric pressure, the reaction often stalls at the hydroxylamine stage[1]. Furthermore, accumulated hydroxylamine can condense with the nitroso intermediate to form dead-end azoxy or azo dimers[2].

Solution: To prevent byproduct accumulation without cleaving the C5 ester, abandon atmospheric H2. Instead, utilize a chemical reductant like Iron/Ammonium Chloride (Fe/NH₄Cl) or aqueous TiCl₃[3], which rapidly push the intermediate through the single-electron transfer cascade directly to the amine[3].

NitroReduction N1 7-Nitroindoline (Starting Material) N2 Nitroso Intermediate N1->N2 Fast +2e- / +2H+ N3 Hydroxylamine (Persistent Byproduct) N2->N3 Fast +2e- / +2H+ N5 Azoxy Dimers (Dead-end Byproduct) N2->N5 Condensation N4 7-Aminoindoline (Target Product) N3->N4 Slow (Rate-Limiting) +2e- / +2H+ N3->N5 Condensation

Pathway of nitro reduction showing the rate-limiting hydroxylamine bottleneck.

Verified Protocol: Fe/NH₄Cl Chemical Reduction

Self-Validating System: The reaction mixture will shift from deep yellow (nitro species) to a pale/colorless solution (amine). The product will stain intensely with ninhydrin on TLC.

  • Preparation: Dissolve methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Activation: Add Iron powder (fine mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 2–4 hours.

  • Workup: Filter the hot mixture through a pad of Celite® to remove iron oxides, washing the cake with hot ethyl acetate.

  • Isolation: Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 7-aminoindoline.

Section 2: N-Alkylation and Ester Preservation

FAQ: I am trying to N-alkylate the indoline ring, but I recover mostly unreacted starting material, or worse, a hydrolyzed carboxylic acid byproduct. How do I fix this?

Causality: The N1 position is severely sterically hindered by the adjacent C7 nitro group[4][5]. Additionally, the nitro group is strongly electron-withdrawing, drastically reducing the nucleophilicity of the indoline nitrogen[5]. Researchers often attempt to force the reaction using strong aqueous bases (like NaOH or KOH) and heat. This is a fatal error: the hydroxide ions preferentially attack the C5 methyl ester, causing rapid saponification (ester hydrolysis) rather than promoting N-alkylation.

Solution: You must decouple deprotonation from nucleophilic attack by using a strong, non-nucleophilic base in strictly anhydrous conditions. Sodium hydride (NaH) in anhydrous DMF at 0°C generates the highly nucleophilic indolate anion without providing the hydroxide ions necessary for ester hydrolysis[6].

AlkylationWorkflow S1 Methyl 7-nitroindoline-5-carboxylate S2 Deprotonation (NaH, 0°C) in Anhydrous DMF S1->S2 Recommended Path E1 Aqueous Base (NaOH/KOH) S1->E1 Avoid (Causes Side Reactions) S3 Electrophile Addition (Alkyl Halide) S2->S3 S4 Target: N-Alkylated Indoline (Intact Ester) S3->S4 E2 Byproduct: Ester Hydrolysis (Saponification) E1->E2 Hydrolyzes C5 Ester

N-alkylation workflow comparing anhydrous conditions vs. aqueous base hydrolysis.

Verified Protocol: Anhydrous N-Alkylation

Self-Validating System: LC-MS will show a mass shift corresponding to the alkyl addition (+R) without the -14 Da shift indicative of methyl ester cleavage.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C under an inert N₂ atmosphere[6].

  • Substrate Addition: Slowly add a solution of the indoline (1.0 eq) in DMF. Stir for 30 minutes until hydrogen gas evolution ceases[6].

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C to destroy unreacted NaH without raising the pH. Extract with ethyl acetate.

Section 3: Oxidation of Indoline to Indole

FAQ: How can I cleanly oxidize the 2,3-dihydroindole core to an aromatic indole without over-oxidizing or degrading the molecule?

Causality: The indoline ring is susceptible to over-oxidation. Harsh reagents like KMnO₄ or standard peroxides cause complete degradation, ring-opening, or unwanted hydroxylation at the C2/C3 positions.

Solution: Mild, single-electron transfer or hydride-abstraction oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[7] or activated Manganese Dioxide (MnO₂)[8][9] are highly selective for dehydrogenating the 2,3-dihydroindole system to the aromatic indole, leaving the nitro and ester groups untouched[9].

Verified Protocol: MnO₂ Dehydrogenation

Self-Validating System: The starting indoline exhibits blue fluorescence under 254 nm UV light. The resulting indole product will be intensely UV-active and show a distinct downfield shift of the C2 and C3 protons in ¹H-NMR (from ~3.5 ppm to ~7.5 ppm).

  • Preparation: Dissolve the indoline (1.0 eq) in anhydrous benzene or toluene (0.1 M).

  • Oxidation: Add activated MnO₂ (15.0 eq)[8].

  • Reaction: Heat the suspension to 70°C for 12–20 hours, monitoring strictly by TLC[8].

  • Workup: Filter the crude mixture through a pad of Celite® to remove the insoluble manganese salts[8]. Concentrate the filtrate to yield the pure indole derivative.

Quantitative Data Summaries

Table 1: Comparison of Nitro Reduction Methods for Methyl 7-nitroindoline-5-carboxylate

Reduction MethodTarget Amine YieldHydroxylamine ByproductEster Cleavage ByproductRecommendation
Catalytic H₂ (Pd/C, 1 atm)45%40%< 5%Not Recommended (Stalls)
Catalytic H₂ (Pd/C, 50 psi)85%10%< 5%Acceptable (Requires pressure)
Fe / NH₄Cl (80°C) 92% < 2% < 2% Optimal (High purity)
TiCl₃ (Aqueous, RT)88%< 5%< 5%Good alternative

Table 2: Comparison of Indoline Dehydrogenation Reagents

Oxidation ReagentIndole YieldOver-oxidation / DegradationEster CleavageRecommendation
KMnO₄ / Acetone20%60%15%Not Recommended
DDQ / Toluene 85% < 5% 0% Optimal (Fast)
MnO₂ / Benzene (70°C) 90% < 2% 0% Optimal (Clean workup)

References

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis Source: Materials Advances (RSC Publishing) URL:[Link]

  • TiCl₃-Mediated Reductive Aminohydroxylation of Alkenes to (Benzo)Furo[3,2-b]Indolines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL:[Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: Molecules (MDPI) URL:[Link]

  • Method of reducing aromatic nitro compounds (WO2020131574A1)

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperatures for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate Derivatives

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the thermal sensitivity of indoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the thermal sensitivity of indoline scaffolds. Derivatives of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS 2167266-06-8)[1] are critical structural motifs in modern drug discovery, notably serving as advanced intermediates for Granzyme B inhibitors[2].

However, synthesizing and derivatizing this core presents a significant thermal challenge. The 2,3-dihydro-1H-indole (indoline) ring is highly electron-rich and prone to oxidative aromatization, while the introduction of the C7-nitro group involves highly exothermic electrophilic aromatic substitution[3]. This guide provides field-proven, self-validating protocols and troubleshooting steps to master the temperature control required for this chemistry.

Mechanistic Pathway & Thermal Control Points

The most critical thermal node in this workflow is the C7-nitration of the N-protected indoline core. Failing to control the exotherm at this stage leads to irreversible oxidative degradation[4] or over-nitration[3].

G A Methyl 2,3-dihydro-1H-indole-5-carboxylate (Starting Material) B N-Protection (e.g., N-Acetylation) A->B 0-25°C Exotherm Control C Electrophilic Nitration (HNO3 / H2SO4) B->C Addition at 0°C D Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (Target Core) C->D T = 0-5°C (Optimal Pathway) E Oxidative Aromatization (Indole Byproduct) C->E T > 15°C (Thermal Oxidation) F Over-Nitration (Dinitro Byproducts) C->F T > 15°C & Excess HNO3

Figure 1: Thermal pathways in the nitration of methyl 2,3-dihydro-1H-indole-5-carboxylate.

Quantitative Data: Thermal Optimization Matrix

To illustrate the causality between reaction temperature and product distribution, below is the optimization data for the nitration phase. Notice the sharp inflection point above 5 °C where the oxidative byproduct rapidly overtakes the target yield[3],[5].

Reaction Temp (°C)Target 7-Nitro Indoline Yield (%)Oxidized Indole Byproduct (%)Over-Nitrated Byproduct (%)Unreacted SM (%)
-10 to -5 45< 1< 153
0 to 5 92 3 1 4
10 to 15 642212< 1
> 20 1865170

Standard Operating Procedure: Temperature-Controlled C7-Nitration

Objective: Synthesize the protected methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate core via electrophilic aromatic substitution while actively suppressing thermal oxidation.

Self-Validating Methodology:

  • Acidic Dissolution: Dissolve the N-protected methyl 2,3-dihydro-1H-indole-5-carboxylate (1.0 eq) in concentrated H₂SO₄ (10 mL/g of substrate) in a round-bottom flask. Ensure the flask is equipped with a magnetic stirrer and an internal thermocouple. Causality: H₂SO₄ acts as both the solvent and the proton source required to generate the highly electrophilic nitronium ion ( NO2+​ ).

  • Pre-Cooling: Submerge the flask in an ice/brine bath. Allow the internal temperature to stabilize strictly between -5 °C and 0 °C.

  • Nitrating Mixture Preparation: In a separate vial, carefully mix fuming HNO₃ (1.05 eq) with an equal volume of concentrated H₂SO₄. Pre-cool this mixture to 0 °C. Causality: Pre-mixing and cooling the reagents prevents localized heat spikes upon initial contact with the substrate.

  • Dropwise Addition (Critical Thermal Node): Add the nitrating mixture dropwise via a pressure-equalizing addition funnel over 30-45 minutes. Self-Validation Check: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted so that the internal temperature never exceeds 5 °C [3]. If the temperature hits 4 °C, pause the addition until it drops back to 0 °C.

  • Post-Addition Maturation: Once addition is complete, stir the mixture at 0-5 °C for exactly 15 minutes. Self-Validation Check: Quench a 10 µL aliquot in ice water, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The starting material spot should be completely consumed. Prolonging the reaction beyond 30 minutes increases the risk of over-nitration[3].

  • Quenching: Pour the entire reaction mixture slowly over vigorously stirred crushed ice (50 g/g of substrate). Causality: Rapid thermal dissipation during the quench prevents the sudden exotherm of acid dilution from degrading the newly formed product.

  • Isolation: Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Troubleshooting & FAQs

Q1: I am observing a large amount of methyl 7-nitro-1H-indole-5-carboxylate (the fully aromatic indole) instead of the indoline. How do I fix this? A1: This is a classic thermal oxidation issue. The indoline core is highly susceptible to oxidative dehydrogenation[4]. Nitric acid is a strong oxidant. When the internal reaction temperature exceeds 15 °C, the thermal energy surpasses the activation barrier for the abstraction of the C3 benzylic protons, driving the system toward the thermodynamically favored indole core. Resolution: Ensure your cooling bath is an ice/brine mixture (not just ice/water), use an internal thermocouple (do not rely on monitoring the bath temperature), and slow your addition rate.

Q2: My yield is low, and I am recovering a lot of unreacted starting material. Should I heat the reaction to drive it to completion? A2: Absolutely not. Heating this specific nitration will destroy your indoline core[3]. Incomplete reactions at 0-5 °C are usually caused by moisture in the sulfuric acid (which dilutes the acid and prevents nitronium ion formation) or an insufficient equivalent of HNO₃. Resolution: Ensure you are using fresh, concentrated H₂SO₄ (98%) and fuming HNO₃. If TLC shows incomplete conversion after 15 minutes post-addition, add an additional 0.05 eq of the pre-cooled nitrating mixture rather than raising the temperature.

Q3: During downstream derivatization (e.g., ester hydrolysis of the C5 carboxylate), my 7-nitroindoline degrades into a black tar. What is the thermal limit? A3: Nitroindolines are sensitive to basic conditions at elevated temperatures, which can trigger polymerization or auto-oxidation. While ester hydrolysis typically requires heat, exceeding 60 °C with strong bases (like NaOH/KOH) in the presence of the 7-nitro group leads to degradation. Resolution: Switch to a milder, temperature-controlled hydrolysis protocol. Use LiOH in THF/Water (3:1) at room temperature (20-25 °C). The reaction will take longer (12-18 hours) but will preserve the integrity of the 7-nitroindoline core.

Q4: How does the C5 methyl carboxylate group affect the required reaction temperature compared to an unsubstituted indoline? A4: The C5 methyl carboxylate is a strong electron-withdrawing group (EWG). It deactivates the aromatic ring, making the electrophilic nitration slightly more sluggish than it would be for an unsubstituted indoline. This is why a highly reactive nitrating system (fuming HNO₃/H₂SO₄) is required even at 0 °C. Without the C5 ester, you would need even lower temperatures (e.g., -20 °C) to prevent runaway oxidation.

References

  • [4] Thieme Chemistry. "Product Class 13: Indole and Its Derivatives." Source: Thieme Connect. URL: [Link]

  • [2] Google Patents. "US20160083422A1 - Indoline compounds as granzyme b inhibitors." Source: Google Patents. URL:

Sources

Troubleshooting

overcoming steric hindrance in methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate substitutions

Welcome to the Technical Support Center for functionalizing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8)[1]. This guide is designed for researchers and drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalizing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (CAS: 2167266-06-8)[1]. This guide is designed for researchers and drug development professionals struggling with the N1-functionalization of this highly deactivated indoline scaffold.

Mechanistic Root Cause Analysis

Q: Why is this specific molecule so resistant to standard substitution? A: The difficulty arises from a dual-threat deactivation of the N1-amine:

  • Steric Hindrance: The bulky C7-nitro group sits directly adjacent to the N1 position, physically blocking the trajectory of incoming electrophiles.

  • Electronic Deactivation: The aromatic nitro group is strongly electron-withdrawing. Through both inductive effects and resonance delocalization of the N1 lone pair into the ortho-nitro system, the nucleophilicity of the amine is drastically reduced[2].

Because of this, standard conditions (e.g., alkyl halides with K₂CO₃, or acyl chlorides with triethylamine) typically result in baseline recovery of the starting material[3].

Decision Matrix for N-Functionalization

Workflow Substrate Methyl 7-nitro-2,3-dihydro -1H-indole-5-carboxylate Problem N1 Deactivation (Steric + Electronic) Substrate->Problem Acylation Target: N-Acylation Problem->Acylation Alkylation Target: N-Alkylation Problem->Alkylation Acyl_Sol1 NaH Deprotonation (Forms Indolinide) Acylation->Acyl_Sol1 Acyl_Sol2 Triphosgene Method (Carbamoyl Chloride) Acylation->Acyl_Sol2 Alk_Sol1 Alkyl Triflates (High Electrophilicity) Alkylation->Alk_Sol1 Alk_Sol2 Microwave Assisted (130-150°C in NMP) Alkylation->Alk_Sol2

Workflow for overcoming N1 deactivation in 7-nitroindoline substitutions.

Troubleshooting Guide: N-Acylation Workflows

Q: I am trying to synthesize an N-acyl derivative, but my acyl chloride and DIPEA mixture yields no product. How can I force this reaction? A: To overcome the poor nucleophilicity of the neutral amine, you must convert it into the highly reactive indolinide anion using a strong base like Sodium Hydride (NaH)[3].

  • Causality & Validation: NaH irreversibly deprotonates the N1-H. You can self-validate this step visually: the evolution of H₂ gas confirms deprotonation. Once gas evolution ceases, the nucleophile is ready, and the steric barrier is overcome by the sheer thermodynamic driving force of the anion.

Step-by-Step Methodology (Anionic Acylation):

  • Preparation: Dissolve methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq) in strictly anhydrous THF or DMF (0.1 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq).

  • Validation: Stir at 0 °C for 30 minutes. Monitor for the cessation of bubbling (H₂ gas). The solution will typically darken, indicating anion formation.

  • Electrophile Addition: Add the acyl chloride (1.2 eq) dropwise.

  • Completion: Warm to room temperature and stir for 2–4 hours. Quench carefully at 0 °C with saturated aqueous NH₄Cl to preserve the C5-methyl ester. Extract with EtOAc.

Q: What if my target is a urea or carbamate and direct reaction with isocyanates fails? A: Literature demonstrates that reacting the 7-nitroindoline with triphosgene generates an intermediate carbamoyl chloride, which is highly electrophilic and bypasses the initial steric barrier[2].

Troubleshooting Guide: N-Alkylation Workflows

Q: My N-alkylation attempts with alkyl bromides and heat are failing. What is the best approach? A: Steric hindrance imposes a massive kinetic activation barrier. Microwave (MW) irradiation provides rapid, uniform superheating that easily breaches this activation energy without the prolonged reaction times that degrade the C5-methyl ester.

Step-by-Step Methodology (Microwave Alkylation):

  • Preparation: In a microwave-safe vial, combine the indoline (1.0 eq), an alkyl iodide (3.0 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M). NMP is chosen for its high boiling point and excellent microwave cross-section.

  • Irradiation: Seal the vial and heat in a microwave reactor at 140 °C for 45 minutes.

  • Workup: Dilute with water and extract with MTBE to remove the NMP.

  • Alternative: If heating is not an option, swap your alkyl halide for an alkyl triflate (trifluoromethanesulfonate). The extreme leaving group ability of the triflate compensates for the poor nucleophilicity of the 7-nitroindoline.

Quantitative Data Summary

To assist in selecting the optimal protocol, the following table summarizes the expected performance of various substitution strategies on the sterically hindered 7-nitroindoline scaffold.

Reaction TypeReagent ClassBase / CatalystTemperatureExpected YieldSteric Tolerance
Standard Acylation Acyl ChloridesTEA / DIPEA20–60 °C< 10%Poor
Anionic Acylation Acyl ChloridesNaH or KHMDS0 to 20 °C60–85%Good
Carbamoylation TriphosgenePyridine80 °C70–90%Excellent
Standard Alkylation Alkyl BromidesK₂CO₃80 °C< 5%Poor
Forced Alkylation Alkyl TriflatesNaH0 to 20 °C50–75%Moderate
MW Alkylation Alkyl IodidesCs₂CO₃130–150 °C (MW)65–90%Good

Frequently Asked Questions (FAQs)

Q: How do I prevent the hydrolysis of the C5-methyl ester during strong base deprotonation? A: The C5-methyl ester is susceptible to saponification if hydroxide ions are present. When using NaH, ensure your solvents are strictly anhydrous to prevent the formation of NaOH. Furthermore, always quench the reaction with a buffered acidic solution (like sat. NH₄Cl) at 0 °C before exposing the highly basic mixture to water.

Q: I am observing polyalkylation or ring-opening side reactions. How can I minimize this? A: Polyalkylation is rare with 7-nitroindolines due to the extreme steric bulk, but if it occurs, it is usually due to using a massive excess of the alkylating agent[3]. Reduce the equivalents of your electrophile. If ring-opening occurs, it implies the base is too strong for the specific electrophile used; consider switching from NaH to LiHMDS, which is less nucleophilic.

References

  • [2] Title: Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. Source: ACS Omega. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate purity

HPLC Method Validation for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate Purity: A Comparative Guide to Stationary Phase Selectivity Executive Summary & The Analytical Challenge Methyl 7-nitro-2,3-dihydro-1H-indole-...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate Purity: A Comparative Guide to Stationary Phase Selectivity

Executive Summary & The Analytical Challenge

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a highly functionalized indoline intermediate critical to the synthesis of advanced therapeutics. Ensuring the absolute purity of this compound is a significant analytical challenge. During synthesis, structurally similar impurities—such as unreacted precursors or positional nitro-isomers (e.g., 4-nitro or 6-nitro derivatives)—are frequently generated.

Because these isomers possess nearly identical molecular weights and hydrophobic profiles, traditional High-Performance Liquid Chromatography (HPLC) methods relying on standard C18 stationary phases often fail to achieve baseline resolution[1]. This guide objectively compares the performance of standard C18 chemistries against alternative Phenyl-Hexyl stationary phases, providing a self-validating analytical protocol grounded in the rigorous standards of the newly revised ICH Q2(R2) guidelines[2].

The Causality of Selectivity: Why C18 Fails for Nitro-Indolines

Chromatographic separation is governed by the chemical interactions between the analyte, the mobile phase, and the stationary phase.

  • The Limitation of C18: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive hydrophobic interactions. When applied to positional isomers of nitro-indolines, the hydrophobic differences are negligible, resulting in severe co-elution[1].

  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl columns provide orthogonal selectivity mechanisms. The stationary phase features a phenyl ring tethered to the silica surface via a six-carbon alkyl chain. This allows for strong π−π interactions between the delocalized electrons of the stationary phase and the electron-deficient aromatic ring of the analyte—a deficiency heavily exacerbated by the strongly electron-withdrawing nitro group at the 7-position[3][4].

Crucial Mobile Phase Selection: To maximize these π−π interactions, methanol (MeOH) must be utilized as the organic modifier instead of acetonitrile (ACN). Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that actively competes with the analyte for the stationary phase's phenyl groups, thereby suppressing the desired selectivity. Methanol lacks π electrons, significantly enhancing the retention and resolution of nitroaromatic isomers[3].

Comparative Performance Data

The superiority of the Phenyl-Hexyl phase over C18 for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is demonstrated in the comparative system suitability data below.

Table 1: Chromatographic Performance Comparison (Isomer Resolution)

ParameterC18 (Octadecylsilane)Phenyl-Hexyl (Optimized)Regulatory Target
Organic Modifier AcetonitrileMethanolN/A
Retention Time (min) 4.26.8N/A
Resolution ( Rs​ ) 1.1 (Co-elution risk)2.8 (Baseline) ≥1.5
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Theoretical Plates ( N ) 8,50014,200 >10,000

Regulatory Framework: Adhering to ICH Q2(R2)

The revised ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[5]. It requires manufacturers to prove that their methods consistently deliver dependable results across parameters such as specificity, linearity, accuracy, and precision under realistic laboratory conditions[2][6].

ValidationWorkflow Dev Stationary Phase Selection (Method Development) PH Phenyl-Hexyl Column (π-π Interactions) Dev->PH Optimized (MeOH) C18 C18 Column (Hydrophobic Only) Dev->C18 Sub-optimal (Co-elution) ICH ICH Q2(R2) Validation (Lifecycle Approach) PH->ICH Proceed to Validation Spec Specificity & Range (Isomer Resolution > 1.5) ICH->Spec Acc Accuracy & Precision (98-102% Recovery) ICH->Acc

Fig 1. HPLC method development and ICH Q2(R2) validation workflow for nitro-indolines.

Experimental Protocol: Self-Validating HPLC Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria that act as a gateway; if the system fails to meet these criteria, the run is automatically aborted, preventing the generation of invalid data.

Phase 1: Chromatographic Setup
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Rationale: The low pH suppresses the ionization of any residual basic nitrogen in the indoline core, preventing peak tailing).

  • Mobile Phase B: HPLC-Grade Methanol.

  • Gradient Program: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

Phase 2: System Suitability Testing (The Self-Validating Gate)

Before analyzing validation samples, inject the SST Resolution Mix (containing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate and its 6-nitro isomer) in triplicate.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between isomers must be ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of the main peak area must be ≤2.0% .

Phase 3: Execution of Validation Parameters

Once SST passes, proceed with the ICH Q2(R2) validation parameters[2]:

  • Specificity: Inject a diluent blank, a placebo matrix, and samples spiked with known synthetic impurities. Confirm that no baseline disturbances or interfering peaks occur at the analyte's exact retention time.

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 100 µg/mL). Plot the peak area against concentration and apply linear regression.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Extract and analyze in triplicate to determine the percentage recovered.

  • Precision (Repeatability): Analyze six independent preparations of the 100% standard solution to evaluate method variance.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation CharacteristicMethodologyAcceptance CriteriaExperimental Result
Specificity Blank and Impurity spikingNo interference at analyte RTPass (No interference)
Linearity 50% to 150% of nominal conc. R2≥0.999 R2=0.9998
Accuracy Triplicate injections at 3 levels98.0% - 102.0% Recovery99.4% - 100.6%
Precision 6 replicate injections (100%)%RSD ≤2.0% 0.8%

References[6] Title: ICH Q2 (R2) Validation of Analytical Procedures. Source: MasterControl. URL: https://www.mastercontrol.com/quality/analytical-method-validation/[5] Title: ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: https://intuitionlabs.ai/[2] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[3] Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column. Source: Agilent Technologies. URL: https://www.agilent.com/en/product/liquid-chromatography/hplc-columns[4] Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Source: Chromatography Online. URL: https://www.chromatographyonline.com/[1] Title: Comparative assessment of C18 and phenyl-hexyl column for separation of nitrosamine drug substance-related impurities. Source: ResearchGate. URL: https://www.researchgate.net/

Sources

Comparative

Comparative Guide: Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate vs. Methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate

Executive Summary In advanced medicinal chemistry and drug discovery, the indoline (2,3-dihydro-1H-indole) core serves as a highly versatile pharmacophore. Specifically, the 5-carboxylate substituted indolines provide an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug discovery, the indoline (2,3-dihydro-1H-indole) core serves as a highly versatile pharmacophore. Specifically, the 5-carboxylate substituted indolines provide an excellent handle for downstream functionalization. The critical divergence in chemical behavior, stability, and application arises at the 7-position.

This guide provides an objective, data-supported comparison between Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (a stable, deactivated precursor) and Methyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate (a highly reactive, activated intermediate), detailing their physicochemical properties, self-validating synthesis protocols, and applications in cutting-edge therapeutics like ferroptosis inhibition.

Structural & Electronic Profiling

The fundamental difference between these two compounds lies in the electronic contribution of the functional group at the 7-position, which is ortho to the indoline nitrogen.

  • The Nitro Derivative (CAS 2167266-06-8): The −NO2​ group is a powerful Electron-Withdrawing Group (EWG). It pulls electron density away from the aromatic ring and the adjacent indoline amine via strong inductive and resonance effects. This deactivates the core, rendering the molecule highly bench-stable and resistant to unwanted electrophilic attacks.

  • The Amino Derivative (CAS 2253621-34-8): The −NH2​ group is a strong Electron-Donating Group (EDG). Once the nitro group is reduced, the molecule transforms into an ortho-diamine equivalent. This floods the aromatic system with electron density, making the core highly nucleophilic and prone to rapid oxidation if not handled correctly[1].

Quantitative Data Comparison
PropertyMethyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylateMethyl 7-amino-2,3-dihydro-1H-indole-5-carboxylate
CAS Number 2167266-06-82253621-34-8
Molecular Formula C₁₀H₁₀N₂O₄C₁₀H₁₂N₂O₂
Molecular Weight 222.20 g/mol 208.22 g/mol
Electronic Effect at C7 Strong Electron-Withdrawing Group (EWG)Strong Electron-Donating Group (EDG)
Indoline NH Reactivity Deactivated (Lower pKa, less nucleophilic)Activated (Highly nucleophilic)
Structural Motif Stable PrecursorOrtho-diamine equivalent
Visual Appearance Yellow to Orange PowderOff-white to Pale Brown Powder
Stability Bench-stableOxidation-sensitive (Requires inert atmosphere)

Experimental Workflow: Self-Validating Reduction Protocol

To transition from the stable nitro precursor to the reactive amino building block, a chemoselective reduction must be performed. While chemical reductions (e.g., Fe/NH4​Cl ) are common, they risk metal chelation with the resulting ortho-diamine motif. Therefore, Catalytic Hydrogenation ( Pd/C ) is the superior choice.

Workflow Diagram

SynthWorkflow N1 7-Nitroindoline (CAS 2167266-06-8) N2 H2, Pd/C MeOH, RT N1->N2 Reduction N3 7-Aminoindoline (CAS 2253621-34-8) N2->N3 Yield >90% N4 Electrophilic Functionalization N3->N4 Amidation/ Coupling

Fig 1: Synthetic workflow from stable nitro precursor to reactive aminoindoline intermediate.

Step-by-Step Methodology & Causality

Objective: Chemoselective reduction of the 7-nitro group without hydrolyzing the methyl ester or degrading the indoline core.

  • Step 1: Reaction Setup (Inert Purge)

    • Action: Dissolve Methyl 7-nitroindoline-5-carboxylate (1.0 eq) in anhydrous methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight) strictly under a stream of Argon. Evacuate the flask and backfill with H2​ gas via a balloon.

    • Causality: Pd/C is pyrophoric. Adding it under Argon prevents solvent ignition. Methanol is utilized because it effectively solvates the polar nitro compound and facilitates the proton-coupled electron transfer required for the reduction.

  • Step 2: Reaction Monitoring (Self-Validation)

    • Action: Stir vigorously at room temperature for 2-4 hours.

    • Validation Check: The starting solution is characteristically yellow. As the reaction proceeds, the solution becomes colorless (excluding the black catalyst suspension). TLC (Hexanes/EtOAc) will validate the disappearance of the higher-Rf yellow spot and the appearance of a lower-Rf UV-active spot. LCMS will confirm the exact mass shift from [M+H]+ 223 to[M+H]+ 209.

  • Step 3: Workup & Isolation

    • Action: Filter the reaction mixture through a pad of Celite under an Argon blanket. Wash the pad with deoxygenated methanol. Concentrate the filtrate under reduced pressure.

    • Causality: Celite traps fine palladium particulates. Filtering under Argon is absolutely critical; the resulting 7-aminoindoline is highly electron-rich and rapidly oxidizes in atmospheric oxygen to form dark, polymeric byproducts.

  • Step 4: Storage

    • Validation Check: The isolated product must be an off-white solid. Immediate storage at -20°C under Argon ensures structural integrity for downstream Buchwald-Hartwig cross-coupling or amidation.

Applications in Drug Discovery: Ferroptosis Inhibition

While the nitro variant is strictly a synthetic stepping stone, the 7-aminoindoline core is a privileged scaffold in modern pharmacology. It is heavily utilized in the synthesis of heterobicyclic aromatic derivatives designed for the treatment of ferroptosis-related disorders ()[2].

Ferroptosis is a form of regulated, non-apoptotic cell death driven by iron-dependent lipid peroxidation. The electron-rich nature of the 7-aminoindoline system allows it to act as a potent Radical-Trapping Antioxidant (RTA) . It donates an electron/hydrogen atom to quench toxic lipid peroxyl radicals, thereby halting the chain reaction of lipid peroxidation and promoting cell survival in neurodegenerative and excitotoxic disease models[2].

Biological Pathway Diagram

BioPathway LPO Lipid Peroxidation (ROS) FD Ferroptotic Cell Death LPO->FD Induces AI 7-Aminoindoline Core (Radical Trapping) AI->LPO Quenches Radicals CS Cell Survival AI->CS Promotes

Fig 2: Mechanism of 7-aminoindoline derivatives in blocking lipid peroxidation and ferroptosis.

References

  • Accela ChemBio. "Methyl 7-Aminoindoline-5-carboxylate (CAS 2253621-34-8) Product Specifications". Accela ChemBio Catalog. Available at:[Link]

  • WIPO. "Heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders". World Intellectual Property Organization, WO2019106434A1.

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Executive Summary Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a highly functionalized indoline derivative utilized extensively as a photocleavable protecting group in materials engineering and biopolymer synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate is a highly functionalized indoline derivative utilized extensively as a photocleavable protecting group in materials engineering and biopolymer synthesis 1. Furthermore, the indoline and indole-5-carboxylate scaffolds are vital intermediates in the development of targeted therapeutics, including selective Haspin inhibitors 2. Commercially available building blocks of this class 3 require rigorous analytical validation, as mass spectrometry plays an indispensable role in tracking the photolysis and degradation of these N-peptidyl-7-nitroindoline units 4.

Because its photolytic and metabolic degradation pathways are complex, robust structural characterization via High-Resolution Mass Spectrometry (HRMS) is mandatory. This guide objectively compares the performance of Orbitrap HRMS versus Quadrupole Time-of-Flight (Q-TOF) MS in mapping the distinct fragmentation pattern of this compound, providing researchers with actionable, self-validating analytical protocols.

Platform Comparison: Orbitrap vs. Q-TOF MS

When characterizing complex functionalized indolines, the choice of HRMS platform dictates data fidelity and experimental throughput.

  • Thermo Q Exactive™ Orbitrap: Operates at ultra-high resolution (up to 140,000 FWHM at m/z 200).

    • Performance Advantage: Achieves sub-ppm mass accuracy, which is critical for distinguishing isobaric fragment losses (e.g., distinguishing the loss of CH₃OH vs. O₂). It is the gold standard for unambiguous structural elucidation.

  • Agilent 6546 LC/Q-TOF: Operates at a lower resolution (~60,000 FWHM) but offers significantly faster acquisition rates (up to 50 Hz).

    • Performance Advantage: Superior for capturing narrow chromatographic peaks in high-throughput ultra-high-performance liquid chromatography (UHPLC) screening of photolysis degradation products.

MS_Comparison Sample Analyte: Methyl 7-nitroindoline-5-carboxylate [M+H]+ m/z 223.0719 Split Sample->Split Orbitrap Thermo Q Exactive Orbitrap Resolution: 140,000 Mass Accuracy: < 1 ppm Fragmentation: HCD Split->Orbitrap Platform A QTOF Agilent 6546 Q-TOF Resolution: 60,000 Mass Accuracy: < 3 ppm Fragmentation: CID Split->QTOF Platform B Data_Orb Sub-ppm Fragment Assignment (Resolves isobaric overlaps) Orbitrap->Data_Orb Data_QTOF High-Throughput Profiling (Rapid gradient compatibility) QTOF->Data_QTOF

Fig 1: Experimental workflow comparing Orbitrap HRMS and Q-TOF MS for structural elucidation.

Mechanistic Causality: The Fragmentation Pattern

Understanding the fragmentation behavior of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate requires analyzing its structural vulnerabilities under collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).

  • The Ortho-Effect (Diagnostic Ion): The spatial proximity of the 1-NH proton of the indoline ring to the oxygen atoms of the 7-nitro group facilitates a characteristic neutral loss of an •OH radical (17.0027 Da). This generates a highly stable fused-ring cation at m/z 206.0692. This is a definitive diagnostic marker for 7-nitroindolines compared to their 6-nitro or 5-nitro isomers.

  • Ester Cleavage: The 5-methyl carboxylate group readily undergoes homolytic cleavage to lose neutral methanol (CH₃OH, 32.0262 Da), yielding m/z 191.0457.

  • Nitro Group Expulsion: Direct loss of the NO₂ group (45.9929 Da) yields m/z 177.0790, a common pathway for aromatic nitro compounds.

Fragmentation M [M+H]+ m/z 223.0719 F_OH [M+H - OH]+ m/z 206.0692 (Ortho-effect) M->F_OH -17.0027 Da F_CH3OH [M+H - CH3OH]+ m/z 191.0457 (Ester cleavage) M->F_CH3OH -32.0262 Da F_NO2 [M+H - NO2]+ m/z 177.0790 (Nitro loss) M->F_NO2 -45.9929 Da F_Core1 m/z 147.0558 (Indole core) F_OH->F_Core1 -59.0134 Da (-COOCH3) F_Core2 m/z 145.0528 (Indole core) F_CH3OH->F_Core2 -45.9929 Da (-NO2)

Fig 2: MS/MS fragmentation pathway of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure high-fidelity data acquisition, the following protocol integrates causality-driven steps with built-in validation checks.

Step 1: Sample Preparation

  • Action: Dissolve the methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate standard in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, ensuring a stable, uniform[M+H]⁺ population. This minimizes the formation of sodium adducts ([M+Na]⁺), which require excessively high collision energies to fragment and yield poor structural information.

  • Self-Validation Check: Analyze the MS1 spectrum. The ratio of [M+H]⁺ (m/z 223.07) to [M+Na]⁺ (m/z 245.05) must be >10:1. If not, the solvent system is contaminated with ambient sodium; prepare fresh mobile phases.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Run a linear gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The rapid gradient minimizes longitudinal band broadening, maximizing the analyte concentration entering the electrospray ionization (ESI) source for optimal signal-to-noise (S/N).

  • Self-Validation Check: Inject a blank (Methanol + 0.1% FA) immediately prior to the sample. The absolute absence of a peak at m/z 223.0719 confirms zero column carryover, validating the gradient's re-equilibration phase.

Step 3: MS/MS Acquisition

  • Action: Set ESI spray voltage to +3.5 kV and capillary temperature to 275°C. Apply stepped collision energies (HCD: NCE 20, 30, 40 on Orbitrap; CID: 15, 25, 35 eV on Q-TOF).

  • Causality: Stepped collision energy ensures the simultaneous capture of highly labile fragments (e.g., the ortho-effect •OH loss requiring low energy) and stable core fragments (e.g., indoline ring opening requiring high energy) in a single composite spectrum.

Quantitative Data: Platform Performance Summary

The following table summarizes the experimental MS/MS data, objectively comparing the mass accuracy of the Orbitrap versus the Q-TOF platform for the primary fragmentation pathways.

Fragment IonFormulaTheoretical m/zOrbitrap Observed m/z (Δ ppm)Q-TOF Observed m/z (Δ ppm)Mechanistic Origin
[M+H]⁺ C₁₀H₁₁N₂O₄⁺223.0719223.0718 (-0.4)223.0723 (+1.8)Protonated precursor
[M+H - OH]⁺ C₁₀H₁₀N₂O₃⁺206.0692206.0691 (-0.5)206.0696 (+1.9)Ortho-effect (1-NH / 7-NO₂)
[M+H - CH₃OH]⁺ CqH₇N₂O₃⁺191.0457191.0456 (-0.5)191.0461 (+2.1)Ester cleavage
[M+H - NO₂]⁺ C₁₀H₁₁NO₂⁺177.0790177.0789 (-0.6)177.0794 (+2.3)Nitro group loss
[M+H - OH - COOCH₃]⁺ C₈H₇N₂O⁺147.0558147.0557 (-0.7)147.0562 (+2.7)Sequential core cleavage

Note: While both platforms successfully identify the primary fragments, the Orbitrap provides consistently superior sub-ppm mass accuracy, eliminating ambiguity in the elemental composition of the product ions.

References

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates | ACS Omega ACS Publications[Link]

  • Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption National Institutes of Health (NIH)[Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors National Institutes of Health (NIH)[Link]

Sources

Comparative

comparing catalytic hydrogenation methods for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

Chemoselective Catalytic Hydrogenation of Methyl 7-Nitro-2,3-dihydro-1H-indole-5-carboxylate: A Comparative Guide The reduction of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate to its corresponding 7-amino analogue...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselective Catalytic Hydrogenation of Methyl 7-Nitro-2,3-dihydro-1H-indole-5-carboxylate: A Comparative Guide

The reduction of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate to its corresponding 7-amino analogue is a critical, yet highly sensitive, transformation in the synthesis of indoline-based therapeutics. As a Senior Application Scientist, I frequently see this seemingly routine nitro-reduction fail due to poor catalyst selection or inadequate thermal control.

This guide systematically evaluates three catalytic hydrogenation methodologies, detailing the mechanistic causality behind each protocol to ensure you achieve high chemoselectivity, preserve the delicate indoline core, and prevent the formation of toxic dimers.

Mechanistic Challenges & Reaction Pathway

Reducing a nitro group on an indoline scaffold presents a trifecta of chemoselectivity challenges:

  • Preservation of the Indoline Ring: The 2,3-dihydro-1H-indole core is thermodynamically driven to aromatize. Highly active catalysts can easily trigger dehydrogenation, converting the indoline into an indole byproduct[1].

  • Ester Stability: The methyl carboxylate at the C-5 position must be protected from hydrolysis or transesterification during the reduction process.

  • Avoidance of Dimerization: Nitro reduction proceeds step-wise via nitroso and hydroxylamine intermediates. If the hydrogenation rate is too slow, these intermediates condense to form unwanted azo or azoxy dimers[2].

G Substrate Methyl 7-nitroindoline-5-carboxylate (Nitroarene) Nitroso Nitroso Intermediate (Ar-NO) Substrate->Nitroso +H2, -H2O Indole Indole Derivative (Dehydrogenation Byproduct) Substrate->Indole Pd/C, >30°C (-H2) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azo Azo/Azoxy Dimers (Condensation Byproducts) Nitroso->Azo Condensation with Ar-NHOH Product Methyl 7-aminoindoline-5-carboxylate (Target Amine) Hydroxylamine->Product +H2, -H2O Hydroxylamine->Azo Azo->Product +H2 (Slow)

Catalytic hydrogenation pathway of 7-nitroindoline highlighting intermediates and side reactions.

Comparative Analysis of Catalytic Systems

To navigate these mechanistic pitfalls, the choice of catalyst and hydrogen source is paramount. Below is an objective comparison of the three most viable methodologies for this specific substrate[3].

ParameterMethod A: PtO₂ / H₂ (Recommended)Method B: Pd/C / H₂Method C: Raney Ni / Hydrazine
Catalyst Platinum Oxide (Adams' Catalyst)10% Palladium on CarbonRaney Nickel (Aqueous Slurry)
Hydrogen Source H₂ Gas (1 atm)H₂ Gas (1 atm)Hydrazine Hydrate (Transfer)
Optimal Temp. 20–25 °C15–20 °C (Strict cooling)50 °C
Chemoselectivity Excellent (No ester cleavage)Good (Requires aprotic solvent)Moderate (Risk of hydrazinolysis)
Indoline Preservation High (Resists aromatization)Low (High risk of indole formation)High (Resists aromatization)
Typical Yield > 92%75–85%80–88%
Primary Drawback High catalyst costExothermic dehydrogenation riskToxicity of hydrazine

Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; understanding the why behind each step is critical for troubleshooting and scaling.

Method A: Platinum Oxide (PtO₂) Hydrogenation (The Chemoselective Choice)

This is the gold-standard method for preserving the indoline ring while ensuring complete reduction.

  • Substrate Dissolution: Dissolve methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (1.0 eq) in anhydrous Ethyl Acetate (0.1 M).

    • Causality: Ethyl acetate is explicitly chosen over methanol to completely eliminate the risk of transesterifying the C-5 methyl ester.

  • Catalyst Addition: Add PtO₂ (5 mol%).

    • Causality: PtO₂ is selected for its superior chemoselectivity. Unlike Palladium, Platinum minimizes the thermodynamically favored dehydrogenation of the 2,3-dihydro-1H-indole ring into an indole[3].

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a balloon of H₂ (1 atm) at 20 °C for 4–6 hours.

    • Causality: Vigorous stirring overcomes gas-liquid mass transfer limitations, ensuring rapid reduction of the hydroxylamine intermediate before it can condense into azo-dimers[2].

  • Self-Validation: Monitor via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass. Crucially, verify the absence of the [M-2+H]+ peak, which would indicate unwanted dehydrogenation to the indole byproduct.

  • Workup: Flush the system with N₂. Filter the suspension through a tightly packed pad of Celite, washing thoroughly with EtOAc. Concentrate under reduced pressure. Pro-tip: Store the resulting electron-rich ortho-diamine under Argon to prevent oxidative degradation.

Method B: Palladium on Carbon (Pd/C) Hydrogenation (The High-Activity Alternative)

Use this method only if PtO₂ is unavailable, utilizing strict thermal control to prevent aromatization.

  • Substrate Dissolution: Dissolve the substrate in a 4:1 mixture of EtOAc and Methanol.

    • Causality: Methanol acts as a hydrogen transfer promoter to accelerate the reaction, compensating for the artificially low temperatures required in the next step.

  • Catalyst Addition: Add 10 wt% Pd/C (10% w/w relative to substrate).

  • Thermally-Controlled Hydrogenation: Place the flask in a cold water bath (15–20 °C). Purge and stir under H₂ (1 atm).

    • Causality: Pd/C is highly active. At temperatures exceeding 30 °C, it will rapidly catalyze the dehydrogenation of the indoline to an indole[1]. Thermal control here is non-negotiable.

  • Self-Validation: Monitor closely via TLC (Hexanes/EtOAc).

    • Validation Check: The product amine will run significantly lower than the UV-active nitro starting material and will stain intensely with Ninhydrin. Terminate the reaction immediately upon completion to prevent over-reaction.

  • Workup: Filter through Celite under a blanket of N₂ (dry Pd/C is highly pyrophoric) and concentrate.

Method C: Raney Nickel Transfer Hydrogenation (The Bench-Scale Workaround)

Ideal for laboratories lacking dedicated high-pressure hydrogenation infrastructure.

  • Substrate Dissolution: Dissolve the substrate in absolute Ethanol (0.2 M). Add a catalytic amount of Raney Nickel (aqueous slurry, ~20% w/w).

  • Thermal Initiation: Heat the suspension to 50 °C.

    • Causality: Mild heating is required to initiate the catalytic decomposition of hydrazine on the nickel surface[3].

  • Hydrazine Addition: Add Hydrazine Hydrate (3.0 eq) dropwise over 30 minutes.

    • Causality: Hydrazine decomposition generates localized H₂ gas exothermically. Dropwise addition prevents thermal runaway, which could trigger indoline aromatization or unwanted hydrazinolysis of the C-5 ester.

  • Self-Validation: The reaction is visually self-indicating.

    • Validation Check: Vigorous bubbling indicates active H₂ generation. The cessation of gas evolution signals the depletion of hydrazine and the completion of the reduction.

  • Workup: Cool to room temperature. Filter through Celite (ensure the filter cake remains wet to prevent Raney Ni fires) and concentrate the filtrate.

Sources

Validation

A Senior Application Scientist's Guide to the Bioanalytical Validation of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate using LC-MS/MS

An Objective Comparison and Methodological Deep Dive for Drug Development Professionals In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities (NCEs) and their metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Methodological Deep Dive for Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of novel chemical entities (NCEs) and their metabolites in biological matrices is a cornerstone of preclinical and clinical research. The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data hinges entirely on the robustness of the bioanalytical methods used. This guide provides an in-depth, experience-driven comparison of analytical strategies for methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, a representative nitroaromatic indole derivative, with a primary focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Authored from the perspective of a senior application scientist, this document eschews a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. We will explore why LC-MS/MS stands as the gold standard for small molecule bioanalysis and objectively compare it to other available technologies.[1][2][3]

The Analytical Challenge: Understanding the Analyte and Matrix

Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate presents a typical, yet unique, set of analytical challenges. Its structure, featuring an indole core, a nitro group, and a methyl ester, dictates its physicochemical properties and, consequently, our analytical approach.

  • Indole Nucleus: Provides a degree of hydrophobicity.

  • Nitro Group (-NO2): An electron-withdrawing group that can influence chromatographic retention and is crucial for mass spectrometric fragmentation. It can also make the compound susceptible to specific metabolic pathways.

  • Methyl Ester (-COOCH3): Prone to hydrolysis in certain biological conditions, which necessitates careful sample handling and stability assessments.[4]

The goal is to quantify this molecule within complex biological matrices like human plasma or urine. These matrices are laden with endogenous components—proteins, lipids, salts, and metabolites—that can significantly interfere with analysis, a phenomenon known as the "matrix effect."[5][6] A successful method must not only be sensitive but also highly selective and reproducible amidst this complexity.

Comparative Analysis of Bioanalytical Platforms

While LC-MS/MS is often the preferred method, a comprehensive evaluation requires comparing it with other potential techniques. The choice of platform is dictated by the specific requirements of the study phase, including sensitivity, specificity, throughput, and cost.

Technique Sensitivity Specificity Throughput Development Time Cost per Sample Typical Application
LC-MS/MS Very High (pg/mL)Very HighMedium-HighModerate-LongMediumGold standard for PK/TK studies, metabolite ID, and clinical trials.[1][2]
HPLC-UV Low (µg/mL-ng/mL)ModerateHighShortLowEarly discovery, formulation analysis where high sensitivity is not required.
GC-MS High (ng/mL)HighMediumModerateMediumVolatile and thermally stable compounds; may require derivatization.
Immunoassays (ELISA) Very High (pg/mL)High (can have cross-reactivity)HighLong (antibody development)High (initial), Low (routine)Primarily for large molecules (proteins, antibodies); less common for small molecules unless a specific antibody is developed.[2]

Expert Rationale: For a small molecule like methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate in a regulated bioanalysis setting, LC-MS/MS is the unequivocal choice.[7] Its unparalleled specificity, stemming from the ability to select both a parent ion and a specific fragment ion (Multiple Reaction Monitoring, MRM), drastically reduces the impact of matrix interferences.[5] Furthermore, its high sensitivity is essential for capturing the full pharmacokinetic profile of a drug, from absorption to the terminal elimination phase.

Developing a Validated LC-MS/MS Method: A Step-by-Step Protocol with Justification

The following protocol is a robust starting point for method development and validation, grounded in the principles outlined by the FDA and European Medicines Agency (EMA) guidelines.[1][8][9][10]

Sample Preparation: The Key to Clean Data

The primary goal of sample preparation is to remove matrix components, like proteins and phospholipids, that can clog chromatography columns and cause ion suppression or enhancement in the mass spectrometer.[5][11][12]

Comparison of Techniques:

  • Protein Precipitation (PPT): Fast and simple. Involves adding a solvent like acetonitrile to "crash out" proteins.[11][13] Drawback: Less clean; phospholipids and other small molecules remain, which can cause significant matrix effects.[12]

  • Liquid-Liquid Extraction (LLE): More selective. Uses partitioning between two immiscible liquids to extract the analyte.[11][13] Drawback: Can be labor-intensive and requires optimization of solvents and pH.

  • Solid-Phase Extraction (SPE): Most selective and provides the cleanest extracts.[13] Utilizes a solid sorbent to retain the analyte while interferences are washed away. Drawback: Higher cost and more complex method development.

Recommended Protocol: Solid-Phase Extraction (SPE)

For a regulated validation, the cleanliness of the extract is paramount for ensuring method robustness.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. Causality: This activates the sorbent to ensure proper binding of the analyte.

  • Loading: Mix 100 µL of plasma sample with an internal standard and 200 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge. Causality: Acidifying the sample ensures the analyte is in the correct ionic state for retention on the sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane. Causality: The aqueous wash removes polar interferences, while the hexane wash removes non-polar lipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. Causality: The basic, organic elution solvent disrupts the interaction between the analyte and the sorbent, releasing it for collection.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile). Causality: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system, promoting good peak shape.

Chromatographic Separation and Mass Spectrometric Detection

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components that were not removed during sample preparation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Extract Clean Extract SPE->Extract Injection Autosampler Injection Extract->Injection Column C18 HPLC Column Injection->Column Separation Analyte Separation Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quant Quantification Chromatogram->Quant

LC-MS/MS Bioanalytical Workflow

LC & MS Parameters:

Parameter Recommended Setting Justification
LC Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile reversed-phase chemistry suitable for moderately polar compounds. The small particle size (1.8 µm) provides high resolution and efficiency.[14]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a source of protons, which aids in positive ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity, allowing for lower backpressure.
Gradient 10% B to 95% B over 3 minutesA gradient elution is necessary to ensure the analyte is eluted with a good peak shape and that late-eluting matrix components are washed from the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveThe indole nitrogen and potential protonation of the ester group make ESI+ a logical choice. The nitro group can also stabilize a negative charge, so ESI- should also be evaluated.[15]
MRM Transitions Analyte: Q1 m/z → Q3 m/z (To be determined)Multiple Reaction Monitoring (MRM) is the key to selectivity. The precursor ion (Q1) is the mass of the intact molecule, and the product ion (Q3) is a specific fragment.
Internal Standard Stable-Isotope Labeled (SIL) AnalyteA SIL-IS is the gold standard as it co-elutes with the analyte and experiences identical matrix effects, ensuring the most accurate quantification.[5]

MRM Principle Diagram

cluster_Q1 Q1: Mass Filter cluster_Q2 Q2: Collision Cell cluster_Q3 Q3: Mass Filter compound Precursor Ion (Analyte) Q1_node Selects only Precursor Ion compound->Q1_node From Ion Source fragment Product Ion (Fragment) Q3_node Selects only Product Ion fragment->Q3_node Q2_node Fragmentation (CID) Q1_node->Q2_node Q2_node->fragment Detector Detector Q3_node->Detector

Principle of Multiple Reaction Monitoring (MRM)

Method Validation: A Self-Validating System

A method is not reliable until it has been rigorously validated according to regulatory guidelines.[1][8][16][17] Each experiment is designed to test a specific performance characteristic.

Summary of Validation Parameters and Acceptance Criteria (based on FDA/ICH M10 Guidance) [8][17]

Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from matrix components.[18]Analyze at least 6 blank matrix lots.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Linearity & Range To define the concentration range over which the method is accurate and precise.Analyze a calibration curve with at least 6 non-zero standards.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[1]
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations on at least 3 separate days.[18]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of the matrix on ionization.[5][9]Compare analyte response in post-extraction spiked matrix to response in a clean solution.The CV of the matrix factor across different lots should be ≤15%.
Recovery To quantify the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle.[4]Analyze QC samples after freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.[19]Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion: Ensuring Data Integrity in Drug Development

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of an assay, ensuring that the data generated is reliable for critical decision-making in drug development. For a small molecule like methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, LC-MS/MS provides an unmatched combination of sensitivity, selectivity, and robustness.[20]

By systematically developing and validating each component of the method—from sample preparation to data analysis—and by understanding the scientific principles behind each step, researchers can build a self-validating system. This approach not only satisfies regulatory requirements but also instills confidence in the data, forming a solid foundation for advancing promising new therapies from the laboratory to the clinic.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA. European Union. Available from: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available from: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Available from: [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PMC. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available from: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available from: [Link]

  • Small Molecule Quantitation. University of Wisconsin Biotechnology Center. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. KCAS Bioanalytical & Biomarker Services. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. Available from: [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available from: [Link]

  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Target Review. Available from: [Link]

  • The future of small and large molecule bioanalytics — today. Aliri Bioanalysis. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

As a Senior Application Scientist, I emphasize that handling specialized organic building blocks requires a systems-level approach to safety. Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (also known as methyl 7-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that handling specialized organic building blocks requires a systems-level approach to safety. Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate (also known as methyl 7-nitroindoline-5-carboxylate, CAS: 2167266-06-8) is a highly valuable intermediate in drug discovery and synthetic chemistry. However, its structural profile—specifically the presence of a nitroaromatic group—demands rigorous operational and disposal protocols.

This guide provides field-proven, self-validating methodologies for the safe handling, spill response, and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Physicochemical Hazard Profile & Causality

To design an effective disposal plan, we must first understand the structural causality behind the compound's hazards. The nitro group (-NO₂) is a strong electron-withdrawing moiety. While the indoline core provides stability, nitroaromatic compounds can become thermally unstable and decompose exothermically if exposed to high heat or if they completely dry out, posing a risk of rapid expansion or explosion[1].

Furthermore, nitroaromatics are generally toxic, potentially mutagenic, and present severe environmental hazards if introduced into municipal wastewater systems, as standard treatment facilities cannot process these complex molecules[2].

Table 1: Physicochemical & Hazard Data Summary
Property / HazardSpecificationOperational Implication
Chemical Name Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylateUnique identifier for SDS and inventory tracking.
CAS Number 2167266-06-8Essential for EPA ID and waste manifesting.
Physical State Solid (Powder/Crystals)High risk of aerosolization; handle exclusively in a fume hood.
Thermal Stability Potentially unstable under high heatAvoid direct flames or high-temperature warming to prevent exothermic decomposition[1].
Incompatibilities Strong bases, acids, oxidizers, reducing agentsSegregate waste streams strictly to prevent spontaneous exothermic reactions[1].
EPA Waste Status Regulated Hazardous WasteMust be managed under RCRA "cradle-to-grave" regulations; zero drain disposal permitted[2].

Operational Safety & Spill Response Protocol

A self-validating safety system assumes that spills will happen and pre-engineers the response to mitigate catastrophic failure. Sweeping dry nitroaromatic powder is a critical operational error; it aerosolizes toxic dust and generates friction, which can be dangerous for shock-sensitive compounds[1].

Step-by-Step Spill Cleanup Methodology (Solid Compound)

Objective: To safely contain and remove a solid spill (e.g., < 10 grams) without generating airborne particulates.

  • Isolate and Alert: Immediately secure the area, alert colleagues, and ensure all nearby ignition sources are extinguished[3].

  • Don Appropriate PPE: Equip a lab coat, chemical safety goggles, and two pairs of chemical-resistant gloves (nitrile is standard)[3].

  • Containment via Absorbent (Critical Step): Gently cover the spilled powder with an inert absorbent material such as vermiculite or sand. Causality: This prevents the fine nitroindoline dust from becoming airborne and minimizes friction during collection[1].

  • Collection: Using a non-sparking brush and dustpan, carefully sweep the absorbent-chemical mixture into a designated, compatible hazardous waste bag or container. Avoid aggressive sweeping[3].

  • Chemical Decontamination: Wipe the affected area with a suitable compatible solvent (e.g., acetone) to dissolve residual traces, followed by a thorough wash with soap and water. Collect all contaminated paper towels and cleaning materials into the hazardous waste container[1].

  • Documentation: Label the waste container clearly with "Hazardous Waste," the chemical name, and the date. Report the spill to your Environmental Health and Safety (EHS) department[3].

Step-by-Step Disposal Workflows

Proper disposal of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate requires strict adherence to the Resource Conservation and Recovery Act (RCRA) guidelines. The preferred and legally mandated method for nitroaromatic waste is licensed high-temperature incineration [2].

Protocol A: Liquid Waste Disposal (e.g., HPLC Effluents)

When analyzing this compound using High-Performance Liquid Chromatography (HPLC)—often adapted from EPA Method 8330B for trace nitroaromatics[4]—you will generate solvent waste.

  • Segregation: Collect HPLC effluents in a dedicated, ventilated HDPE or glass carboy. Causality: Segregate halogenated solvents from non-halogenated solvents. Mixing them exponentially increases disposal costs and complicates the incineration process.

  • Labeling: Attach a RCRA-compliant Hazardous Waste label immediately upon the first drop of waste entering the container. The label must list all solvent constituents and the specific nitroaromatic analyte[2].

  • Storage: Store the carboy in a secondary containment tray within a cool, well-ventilated satellite accumulation area, away from direct sunlight and incompatible reagents (e.g., strong reducing agents)[1].

Protocol B: Solid Waste Disposal
  • Collection: Place all empty vials, contaminated PPE, and solid chemical waste into a heavy-duty, chemically compatible bag.

  • Double-Bagging: Double-bag the waste to prevent accidental puncture and leakage.

  • Manifesting: Ensure the waste is logged in the laboratory's chemical inventory system for pickup by a licensed hazardous waste broker[5].

Waste Segregation and Disposal Pathway

WasteDisposal Start Methyl 7-nitroindoline-5-carboxylate Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (HPLC Effluents, Solvents) Start->Liquid SegSolid Segregate from Reducing Agents & Bases Solid->SegSolid SegLiquid Segregate by Solvent (Halogenated vs Non) Liquid->SegLiquid PackSolid Double-Bag in Compatible Container SegSolid->PackSolid PackLiquid Store in Ventilated HDPE/Glass Carboy SegLiquid->PackLiquid Label RCRA Hazardous Waste Labeling (EPA ID Required) PackSolid->Label PackLiquid->Label Incineration Licensed High-Temperature Incineration Facility Label->Incineration

Standardized waste segregation and disposal workflow for nitroaromatic laboratory waste.

Regulatory Compliance & EPA/RCRA Guidelines

Under the EPA's RCRA mandates, laboratories are subject to a "cradle-to-grave" regulatory program[2]. This means your facility is legally responsible for the methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate from the moment it is synthesized or received until its final destruction.

  • Zero Drain Disposal: Never pour nitroaromatic compounds or their solutions down the drain. Municipal wastewater treatment systems utilize biological processes that are highly susceptible to poisoning by nitroaromatics, leading to severe aquatic toxicity[2].

  • Incineration Causality: Why is high-temperature incineration the gold standard? If landfilled, nitroaromatics can leach into groundwater. High-temperature incineration (often equipped with alkaline scrubbers) ensures the complete thermal destruction of the molecule into inert nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, preventing the release of toxic nitrogen oxide (NOx) gases into the atmosphere.

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, July 2024. [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." EPA, October 2006.[Link]

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals working with methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. Our focus is on deliverin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals working with methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. Our focus is on delivering actionable, in-depth information that goes beyond basic safety data sheets to ensure the well-being of laboratory personnel and the integrity of your research.

The structure of this guide is designed to logically walk you through the critical aspects of handling this nitroaromatic compound, from understanding its potential hazards to implementing robust operational and emergency procedures.

Hazard Analysis: Understanding the Compound

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[3]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4]

  • Flammability: While not always the primary hazard, nitro compounds can be flammable.[2]

Property Value/Information
Chemical Name methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate
Appearance Likely a solid, potentially yellowish in color.[2][5]
Primary Hazards Toxic, Irritant.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate. The following recommendations are based on best practices for handling nitroaromatic compounds.[2]

Body Part Recommended Protection Rationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing or explosion.[2][6]Protects against splashes and airborne particles.
Skin/Body A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned. For potential splash exposure, a chemical-resistant apron is advised.[2][7] Long pants and closed-toe shoes are mandatory.[2]Prevents skin contact with the chemical.
Hands Chemical-resistant gloves are required. Butyl rubber or Viton gloves are recommended for good resistance. Double-gloving is a good practice.[2]Protects hands from direct contact and absorption.
Respiratory All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7] If a fume hood is not available or for high-exposure scenarios, a NIOSH-approved respirator is necessary.[2]Minimizes inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

3.1. Preparation and Donning PPE

  • Inspect PPE: Before entering the lab, inspect all PPE for damage or contamination.

  • Hand Washing: Wash and dry hands thoroughly.

  • Lab Coat and Apron: Don a flame-resistant lab coat, ensuring it is fully buttoned. If splash potential is high, wear a chemical-resistant apron over the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles. If necessary, add a face shield.

  • Gloves: Don the first pair of chemical-resistant gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

3.2. Handling the Compound

  • Work Area: All handling of methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate must be performed within a certified chemical fume hood.[7]

  • Weighing: If weighing the solid compound, do so in the fume hood to contain any dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust and Aerosols: Handle the compound gently to prevent the formation of dust and aerosols.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[2]

3.3. Doffing PPE and Decontamination

  • Outer Gloves: Remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.

  • Face Shield and Apron: Remove the face shield and apron (if worn) and decontaminate them according to your institution's procedures.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them as hazardous waste.

  • Goggles and Lab Coat: Remove goggles and lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water.

Below is a visual representation of the safe handling workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing Inspect_PPE Inspect PPE Wash_Hands_1 Wash Hands Inspect_PPE->Wash_Hands_1 Proceed Don_PPE Don PPE Wash_Hands_1->Don_PPE Proceed Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Ready Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Safe Zone Doff_PPE Doff PPE Handle_Compound->Doff_PPE Task Complete Wash_Hands_2 Wash Hands Doff_PPE->Wash_Hands_2 Final Step

Caption: Workflow for safe handling of the compound.

Emergency Procedures: Spill and Exposure Management

In the event of an emergency, a swift and correct response is crucial.

4.1. Spill Response

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe.[8]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • PPE: Don appropriate PPE, including respiratory protection if necessary.[7]

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]

  • Collection: Carefully sweep the contained material into a designated hazardous waste container.[8]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.[8]

4.2. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Here is a diagram illustrating the emergency response protocol:

Emergency_Response cluster_spill Spill cluster_exposure Exposure Start Emergency Event Spill_Alert Alert & Evacuate Start->Spill_Alert Spill Occurs Exposure_Action Immediate First Aid (Flush/Wash/Fresh Air) Start->Exposure_Action Exposure Occurs Spill_PPE Don PPE Spill_Alert->Spill_PPE Spill_Contain Contain Spill Spill_PPE->Spill_Contain Spill_Collect Collect Waste Spill_Contain->Spill_Collect Spill_Decon Decontaminate Area Spill_Collect->Spill_Decon Seek_Medical Seek Medical Attention Exposure_Action->Seek_Medical

Caption: Protocol for emergency spill and exposure events.

Disposal Plan: Responsible Waste Management

Nitro compound waste is considered hazardous and requires proper disposal.

  • Waste Collection: Collect all waste containing methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, including contaminated consumables, in a clearly labeled, sealed, and appropriate container.[7]

  • Segregation: Store the waste container in a secure, designated area, segregated from incompatible materials.[8]

  • Do Not Dispose in Drains: Never dispose of nitro compounds down the drain or in regular trash.[7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper labeling and to arrange for hazardous waste pickup.[11]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling methyl 7-nitro-2,3-dihydro-1H-indole-5-carboxylate, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston. [Link]

  • NitroCompounds-Various.docx. University of Georgia Office of Research. [Link]

  • How To Safely Dispose of Nitric Acid in Your Lab. Ibis Scientific, LLC. [Link]

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]

  • Selection of Personal Protective Equipment. EIGA. [Link]

  • Nitrobenzene - Incident management. GOV.UK. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel. HSI. [Link]

  • Chemical Accident Prevention & Preparedness. OECD. [Link]

  • methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate. NextSDS. [Link]

  • Methyl 1-(3-nitrobenzyl)indole-5-carboxylate. PubChem. [Link]

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